Technical Guide: Pharmacological Profiling and Mechanistic Diversity of Piperazine Derivatives
Executive Summary: The Privileged Scaffold In medicinal chemistry, the piperazine ring (1,4-diazacyclohexane) is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse recept...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Privileged Scaffold
In medicinal chemistry, the piperazine ring (1,4-diazacyclohexane) is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.[1] Its conformational flexibility (chair/boat), capacity for multiple substitution patterns (N1/N4), and ability to modulate physicochemical properties (logP, pKa) make it ubiquitous in drug discovery.
This guide dissects the two distinct pharmacological domains of piperazine derivatives:
GABAergic Modulation (Anthelmintics): The classical mechanism involving direct chloride channel activation in invertebrates.
Monoaminergic Modulation (CNS Agents): The modern application involving high-affinity interactions with Serotonin (5-HT) and Dopamine (DA) receptors, or transporter inhibition.
Part 1: The GABAergic Profile (Anthelmintic Agents)[2]
Mechanism of Action
The anthelmintic activity of piperazine (e.g., Piperazine citrate) is predicated on its role as a GABA agonist at the nematode neuromuscular junction.[2][3][4] Unlike vertebrates, where GABA is primarily a CNS inhibitory neurotransmitter, nematodes utilize GABA peripherally for muscle relaxation.[2]
Target: GABA-gated chloride channels (
-like) on somatic muscle cells.
Action: Piperazine binds to the receptor, increasing chloride ion (
) conductance.
Physiological Outcome: Hyperpolarization of the muscle membrane potential, rendering the muscle unresponsive to excitatory acetylcholine (ACh) signaling. This results in flaccid paralysis , causing the parasite to lose its grip on the intestinal wall and be expelled via peristalsis.
Selectivity and Safety
The therapeutic index is established through isoform selectivity. Vertebrate GABA receptors (CNS) are protected by the Blood-Brain Barrier (BBB), which polar piperazine salts penetrate poorly. Furthermore, the affinity of piperazine for nematode GABA receptors is significantly higher than for mammalian isoforms.
Signaling Pathway Visualization
The following diagram illustrates the hyperpolarization mechanism at the nematode neuromuscular junction.
Caption: Piperazine-induced hyperpolarization cascade in nematode somatic muscle.
Part 2: The Monoaminergic Profile (CNS Agents)
Modern drug development utilizes N-substituted piperazines (Phenylpiperazines, Benzylpiperazines) to target G-Protein Coupled Receptors (GPCRs) and Monoamine Transporters (MATs).
Phenylpiperazines: GPCR Modulators
Derivatives such as Aripiprazole and Trazodone utilize the piperazine ring to mimic the ethylamine side chain of biogenic amines (serotonin/dopamine), allowing high-affinity binding to orthosteric sites.
5-HT Receptors: Phenylpiperazines often act as 5-HT1A partial agonists or 5-HT2A antagonists . The aryl moiety provides pi-stacking interactions with aromatic residues (e.g., Phe, Trp) in the receptor binding pocket.
Dopamine Receptors: Many atypical antipsychotics use this scaffold to achieve "balanced" D2 receptor occupancy (partial agonism), reducing Extrapyramidal Symptoms (EPS).
Benzylpiperazines (BZP): Transporter Modulators
1-Benzylpiperazine (BZP) acts primarily as a monoamine releasing agent and reuptake inhibitor.
Mechanism: It serves as a substrate for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), entering the presynaptic neuron and displacing endogenous neurotransmitters via the VMAT2 system (similar to amphetamines).
Comparative Data: Receptor Affinities
The table below summarizes the binding profiles of key piperazine derivatives.
Compound Class
Representative Drug
Primary Target
Mechanism
Ki / IC50 (Approx)
Anthelmintic
Piperazine
Nematode GABA-R
Agonist
M range (Low affinity)
Arylpiperazine
Aripiprazole
D2 / 5-HT1A
Partial Agonist
0.34 nM (D2) / 1.7 nM (5-HT1A)
Arylpiperazine
Trazodone
5-HT2A
Antagonist
20 nM
Benzylpiperazine
BZP
DAT / NET
Releaser
~175 nM (DA Release)
Part 3: Experimental Protocols for Profiling
To validate the mechanism of a novel piperazine derivative, a dual-stage screening workflow is recommended: Radioligand Binding (for affinity) followed by GTP
S Binding (for functional efficacy).
Protocol A: Radioligand Binding Assay (Affinity)
Objective: Determine the affinity (
) of a piperazine derivative for the 5-HT1A receptor.
Antagonist: No change alone; blocks reference agonist signal.
Experimental Workflow Diagram
Caption: Step-wise screening workflow to classify novel piperazine derivatives.
Part 4: ADME & Safety Considerations
While the piperazine ring improves water solubility (lowering LogP), it introduces specific metabolic liabilities:
N-Oxidation: Flavin-containing monooxygenases (FMO) can oxidize the nitrogen, potentially creating reactive metabolites.
Ring Hydroxylation: CYP2D6 and CYP3A4 often target the aromatic rings attached to the piperazine, or the piperazine ring itself if unsubstituted.
Drug-Drug Interactions (DDI): Many phenylpiperazines (e.g., trazodone) are substrates for CYP3A4. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) can lead to toxic accumulation.
References
Review of Piperazine Scaffold
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[8] (2026). ChemistryOpen.
Anthelmintic Mechanism
Anthelmintic agents: vermicide and vermifuge.[4] (2022).[4] Insights in Biology and Medicine.
CNS/Phenylpiperazine Mechanism
List of Phenylpiperazine antidepressants. (2026). Drugs.com.
Radioligand Binding Protocol
Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. (2016).[9] Current Protocols in Pharmacology.
Physicochemical properties of 1-Ethyl-3-(4-methylphenyl)piperazine
An In-Depth Technical Guide to the Physicochemical Properties of 1-Ethyl-3-(4-methylphenyl)piperazine Abstract This technical guide provides a comprehensive framework for the characterization of the core physicochemical...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Physicochemical Properties of 1-Ethyl-3-(4-methylphenyl)piperazine
Abstract
This technical guide provides a comprehensive framework for the characterization of the core physicochemical properties of 1-Ethyl-3-(4-methylphenyl)piperazine, a substituted phenylpiperazine derivative of interest to the pharmaceutical and chemical research sectors. Recognizing that novel compounds require rigorous foundational analysis, this document moves beyond a simple data sheet to detail the causality and execution of essential experimental protocols. We present authoritative, field-proven methodologies for determining aqueous solubility, pKa, lipophilicity (LogP), and thermal stability. Each protocol is designed as a self-validating system to ensure data integrity, a cornerstone of drug development and regulatory submission. This guide is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the physicochemical profiling of piperazine-class molecules, thereby enabling robust and reproducible scientific investigation.
Introduction: The Imperative for Foundational Characterization
The piperazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to the favorable pharmacokinetic properties imparted by its two basic nitrogen atoms.[1] Substituted derivatives, such as 1-Ethyl-3-(4-methylphenyl)piperazine, represent a chemical space of high interest for the development of new therapeutic agents. However, before any pharmacological potential can be realized, a thorough understanding of a compound's fundamental physicochemical properties is paramount. These properties—solubility, pKa, LogP, and stability—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its viability as a drug candidate.[2]
This guide provides the experimental blueprint for the comprehensive physicochemical characterization of 1-Ethyl-3-(4-methylphenyl)piperazine. The methodologies described herein are grounded in international standards and best practices, ensuring that the data generated is accurate, reproducible, and relevant for critical development decisions.
Chemical Identity and Structure
A precise understanding of the molecular identity is the starting point for all subsequent analysis.
IUPAC Name: 1-Ethyl-3-(4-methylphenyl)piperazine
Molecular Formula: C₁₃H₂₀N₂
Molecular Weight: 204.31 g/mol
CAS Number: Not explicitly assigned in provided literature; requires registration.
Chemical Structure:
(A placeholder for the 2D chemical structure image)
The structure consists of a central piperazine ring, substituted at the N1 position with an ethyl group and at the C3 position with a para-tolyl (4-methylphenyl) group.
Core Physicochemical Properties: Protocols and Rationale
This section details the experimental determination of the most critical physicochemical parameters. The following table summarizes the properties and the standard methodologies discussed.
Property
Methodology
Significance in Drug Development
Aqueous Solubility
Shake-Flask Equilibrium Method (HPLC/UV-Vis)
Governs dissolution rate and bioavailability; critical for Biopharmaceutics Classification System (BCS).[3]
pKa (Dissociation Constant)
Potentiometric Titration
Determines the degree of ionization at physiological pH, impacting solubility, absorption, and receptor binding.[2][4]
Lipophilicity (LogP)
Shake-Flask (Octanol-Water Partition)
Measures hydrophobicity, predicting membrane permeability, protein binding, and potential for toxicity.[5][6]
Thermal Properties
DSC / TGA
Assesses melting point, purity, polymorphism, and decomposition temperature, crucial for formulation and stability.[7][8]
Aqueous Solubility Profile: The Shake-Flask Method
Causality: Aqueous solubility is a gatekeeper for oral bioavailability.[3] For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids. The Biopharmaceutics Classification System (BCS) uses solubility data to classify drugs and potentially waive in-vivo bioequivalence studies.[9] The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing the most accurate measure of a compound's intrinsic dissolution potential.[3][4]
Buffer Preparation: Prepare a series of aqueous buffers at specific pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8) as recommended by WHO guidelines.[9]
Sample Addition: Add an excess amount of solid 1-Ethyl-3-(4-methylphenyl)piperazine to vials containing a known volume of each buffer. The excess solid is critical to ensure a saturated solution is achieved.
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath at 37 ± 1 °C for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[3][4] Preliminary experiments can determine the optimal equilibration time.[10]
Phase Separation: After equilibration, cease agitation and allow the vials to stand. Separate the undissolved solid from the saturated solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).
Quantification: Accurately quantify the concentration of the dissolved compound in the clear filtrate using a validated High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry method.[4][11] A standard calibration curve must be generated for accurate measurement.
Data Reporting: Report the solubility at each pH in mg/mL. The experiment should be performed in at least triplicate for each condition.[9]
Self-Validation System:
Visual Confirmation: The presence of undissolved solid at the end of the experiment confirms that saturation was achieved.
Calibration Standards: The use of a multi-point calibration curve ensures the accuracy of the analytical quantification.
Replicate Analysis: Performing the experiment in triplicate allows for the calculation of standard deviation, ensuring the precision of the results. The relative standard deviation should not exceed 10%.[9]
Caption: Workflow for determining equilibrium solubility.
Acidity and Basicity: pKa Determination by Potentiometric Titration
Causality: As a piperazine derivative, 1-Ethyl-3-(4-methylphenyl)piperazine contains two nitrogen atoms that can be protonated, making it a dibasic compound.[4] The pKa values associated with these nitrogens dictate the compound's ionization state across different pH environments.[12] This is critical as the charged (ionized) and neutral forms of a drug have vastly different properties regarding solubility, membrane permeability, and interaction with biological targets.[2]
Experimental Protocol: Potentiometric Titration
Solution Preparation: Accurately weigh and dissolve a sample of 1-Ethyl-3-(4-methylphenyl)piperazine in a suitable solvent (e.g., water or a water/methanol mixture) to a known concentration.
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse a calibrated pH electrode and the burette tip of an autotitrator into the solution.
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 N HCl). The titrant is added in small, precise increments.
Data Acquisition: Record the pH of the solution after each addition of titrant.
Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The pKa values are determined from the pH at the half-equivalence points. For a dibasic compound, two inflection points and two half-equivalence points will be observed.
Self-Validation System:
pH Electrode Calibration: The pH meter must be calibrated with at least three standard buffers (e.g., pH 4, 7, and 10) before the experiment.
Standardized Titrant: The concentration of the acid titrant must be accurately known through standardization against a primary standard.
Derivative Plots: The first and second derivatives of the titration curve can be used to accurately locate the equivalence points, which enhances the precision of the pKa determination.
Diagram: Potentiometric pKa Titration Logic
Caption: Logical flow of a potentiometric pKa experiment.
Lipophilicity: LogP Determination
Causality: Lipophilicity, the "greasiness" of a molecule, is a key predictor of its ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier.[13] The octanol-water partition coefficient (LogP) is the industry-standard measure of this property.[5] An optimal LogP value (typically between 1 and 3 for oral drugs) is often sought to balance membrane permeability with aqueous solubility.[13]
Experimental Protocol: Shake-Flask Method for LogP
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing them to separate overnight. This ensures the two phases are in equilibrium before the experiment begins.
Compound Addition: Prepare a solution of 1-Ethyl-3-(4-methylphenyl)piperazine in one of the phases (typically the one in which it is more soluble).
Partitioning: Add a known volume of this solution to a separatory funnel containing a known volume of the other pre-saturated phase.
Equilibration: Shake the funnel for a set period to allow the compound to partition between the two immiscible layers.
Phase Separation: Allow the layers to separate completely. Carefully collect samples from both the aqueous and the octanol layers.
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method like HPLC or UV-Vis.
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[5]
P = [Concentration]octanol / [Concentration]aqueous
LogP = log10(P)
Self-Validation System:
Mass Balance: The total amount of compound recovered from both phases should be close to the initial amount added, ensuring no significant loss due to degradation or adsorption.
Multiple Ratios: Performing the experiment with different initial volume ratios of octanol and water can verify that the calculated LogP is independent of the experimental setup.
pH Control: For ionizable compounds like this piperazine derivative, the pH of the aqueous phase must be controlled and reported. The partition coefficient of an ionizable compound is pH-dependent and is often referred to as a distribution coefficient (LogD).[13]
Thermal Stability and Properties
Causality: Thermal analysis provides critical information on a compound's melting point, purity, polymorphism (existence of different crystal forms), and thermal stability.[7][8] These properties are vital for manufacturing, formulation, and ensuring the stability of the final drug product. Differential Scanning Calorimetry (DSC) measures heat flow, while Thermogravimetric Analysis (TGA) measures changes in mass upon heating.[14][15]
Experimental Protocol: DSC and TGA Analysis
Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of 1-Ethyl-3-(4-methylphenyl)piperazine into an appropriate TGA or DSC pan.
Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
DSC Data Analysis: The resulting thermogram plots heat flow versus temperature. An endothermic peak indicates melting, and its onset temperature is taken as the melting point. The area under the peak corresponds to the enthalpy of fusion, which can be used to assess purity.
Instrument Setup (TGA): Place the sample pan onto the TGA's microbalance. Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.
TGA Data Analysis: The TGA thermogram plots mass versus temperature. A significant loss of mass indicates decomposition. The temperature at which decomposition begins is a measure of the compound's thermal stability.
Self-Validation System:
Instrument Calibration: Both DSC and TGA instruments must be calibrated for temperature and (for DSC) enthalpy using certified reference standards (e.g., indium).
Inert Atmosphere: A consistent flow of inert gas (e.g., nitrogen) is crucial to prevent oxidative degradation, ensuring that the observed thermal events are intrinsic to the compound.
Combined Analysis (TG-EGA): For advanced analysis, the gas evolved during TGA can be analyzed by mass spectrometry or FTIR (Evolved Gas Analysis) to identify the decomposition products.[15]
Conclusion
The physicochemical properties of 1-Ethyl-3-(4-methylphenyl)piperazine are the bedrock upon which its entire development program rests. The experimental protocols detailed in this guide—for solubility, pKa, LogP, and thermal analysis—provide a robust and reliable framework for generating the high-quality data required for informed decision-making in drug discovery and development. Adherence to these authoritative methodologies ensures data integrity and provides a clear understanding of the molecule's potential behavior in vitro and in vivo, paving the way for its successful progression as a candidate of interest.
References
Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Retrieved from Mettler Toledo.[7]
AZoM. (2018, June 27). Thermal Analysis of Organic Compounds. Retrieved from AZoM.com.[8]
BenchChem. (2025). A Technical Guide to the Physicochemical Properties of Piperazine Salts. Retrieved from BenchChem.[4]
Ghasemi, M., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds. Journal of Cheminformatics.[2]
ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments. Retrieved from ECA Academy.[16]
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from Raytor.[3]
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from ACD/Labs.[5]
World Health Organization. (n.d.). Annex 4. Retrieved from WHO.[9]
Leito, I., et al. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. FULIR.[17]
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from Sai Life Sciences.[13]
Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from Dow Development Labs.[11]
Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics. Retrieved from Thermo Fisher Scientific.[18]
Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity. Retrieved from Agilent.[19]
World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS. Retrieved from WHO.[10]
Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Retrieved from Alfa Chemistry.[12]
Introduction: The Significance of Piperazine Scaffolds and the Need for Precise Characterization
An In-depth Technical Guide to the Molecular Weight and Formula Analysis of 1-Ethyl-3-(4-methylphenyl)piperazine The piperazine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous b...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Molecular Weight and Formula Analysis of 1-Ethyl-3-(4-methylphenyl)piperazine
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique physicochemical properties make it a valuable scaffold for designing drugs targeting a wide range of receptors and enzymes. The compound of interest, 1-Ethyl-3-(4-methylphenyl)piperazine, is a derivative whose precise molecular characteristics are fundamental to its potential pharmacological profile, purity assessment, and regulatory documentation.
This guide provides a comprehensive, technically-grounded framework for the definitive determination of the molecular formula and weight of 1-Ethyl-3-(4-methylphenyl)piperazine. We will move beyond simple data reporting to explain the causality behind the selection of analytical techniques, creating a self-validating workflow appropriate for researchers, quality control scientists, and drug development professionals. Our approach integrates theoretical calculations with robust experimental verification using high-resolution mass spectrometry and elemental analysis.
Part 1: Theoretical Molecular Formula and Weight Calculation
Before any experimental work, the first step is to determine the theoretical molecular formula and calculate the expected molecular weight based on the compound's structure. This provides a critical benchmark for all subsequent experimental data.
The structure of 1-Ethyl-3-(4-methylphenyl)piperazine consists of three components: a piperazine ring, an ethyl group at the N1 position, and a 4-methylphenyl (p-tolyl) group at the C3 position.
Piperazine Ring: C₄H₁₀N₂
Addition of a 4-methylphenyl group (C₇H₇): This group substitutes a hydrogen atom on a carbon of the piperazine ring. The formula becomes C₄H₉N₂ + C₇H₇ = C₁₁H₁₆N₂.
Addition of an ethyl group (C₂H₅): This group substitutes a hydrogen atom on one of the nitrogen atoms of the piperazine ring. The formula becomes C₁₁H₁₅N₂ + C₂H₅ = C₁₃H₂₀N₂ .
From this molecular formula, we can calculate the precise theoretical molecular weights.
Note: Monoisotopic mass is calculated using the mass of the most abundant isotope of each element and is the value observed in high-resolution mass spectrometry. Average molecular weight is calculated using the weighted average of all natural isotopes of each element.
Part 2: The Experimental Verification Workflow
A robust analytical strategy relies on orthogonal methods to confirm a compound's identity. Our workflow employs two primary techniques: high-resolution mass spectrometry to determine the exact molecular mass and elemental analysis to establish the empirical formula. The convergence of these two datasets provides unambiguous confirmation of the molecular formula.
Caption: Workflow for Molecular Formula and Weight Confirmation.
Part 3: High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: Mass spectrometry (MS) is the gold standard for determining the molecular weight of a compound.[2][3] For a small organic molecule like 1-Ethyl-3-(4-methylphenyl)piperazine, a "soft" ionization technique such as Electrospray Ionization (ESI) is the superior choice.[4] ESI is a gentle method that protonates the basic nitrogen atoms in the piperazine ring, typically forming a protonated molecular ion ([M+H]⁺) while minimizing in-source fragmentation.[4] This ensures the most abundant ion observed in the spectrum corresponds to the intact molecule, providing a direct measurement of its mass.[5] Coupling ESI with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap allows for mass measurement with high accuracy (typically <5 ppm), which is crucial for confirming the elemental composition.[6]
Experimental Protocol: ESI-TOF Mass Spectrometry
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid. The formic acid aids in the protonation process to generate the [M+H]⁺ ion.
Calibration: Calibrate the instrument immediately prior to the run using a known standard (e.g., sodium formate or a commercial calibration mix) to ensure high mass accuracy.
Data Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data over a mass range that includes the expected molecular ion, for instance, m/z 100-500.
Data Analysis:
Identify the peak corresponding to the protonated molecule ([M+H]⁺). For a molecular formula of C₁₃H₂₀N₂, the theoretical m/z for the [M+H]⁺ ion (C₁₃H₂₁N₂⁺) is 205.17047 .
Compare the experimentally measured m/z value to the theoretical value. The mass error should be calculated in parts per million (ppm).
Self-Validation: A measured mass within 5 ppm of the theoretical value provides extremely strong evidence for the proposed molecular formula, as very few other elemental combinations would result in the same exact mass.
Part 4: Elemental Analysis for Empirical Formula Determination
Expertise & Causality: While HRMS provides a highly accurate molecular weight, elemental analysis offers an independent, quantitative confirmation of the mass percentages of the constituent elements (Carbon, Hydrogen, and Nitrogen).[7] This technique, typically performed via combustion analysis, serves as a fundamental check on the compound's purity and composition.[8] The data generated are used to calculate the empirical formula—the simplest whole-number ratio of atoms in the compound.[9]
Experimental Protocol: CHN Combustion Analysis
Sample Preparation: Accurately weigh 2-3 mg of the dry, purified compound into a tin or silver capsule.
Instrument Setup: Use a calibrated CHN elemental analyzer. The instrument combusts the sample at high temperatures (≥900°C) in a stream of pure oxygen.
Analysis: The combustion converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. These gases are separated, and their quantities are measured by thermal conductivity or infrared detectors.
Data Calculation: The instrument's software converts the detector signals into mass percentages for C, H, and N.
Data Interpretation: Deriving the Empirical Formula
Let's use the theoretical percentages from our proposed formula, C₁₃H₂₀N₂, to illustrate the calculation.
Theoretical Percentages: C = 76.42%, H = 9.87%, N = 13.71%
Step-by-Step Calculation from Experimental Data:
Assume a 100 g sample: This converts percentages directly to grams (e.g., 76.42 g C, 9.87 g H, 13.71 g N).
Convert mass to moles: Divide the mass of each element by its atomic weight.
Moles C = 76.42 g / 12.011 g/mol = 6.36 moles
Moles H = 9.87 g / 1.008 g/mol = 9.79 moles
Moles N = 13.71 g / 14.007 g/mol = 0.98 moles
Determine the simplest whole-number ratio: Divide all mole values by the smallest value (0.98).
C ratio = 6.36 / 0.98 ≈ 6.5
H ratio = 9.79 / 0.98 ≈ 10
N ratio = 0.98 / 0.98 = 1
Convert to integers: The ratio is C₆.₅H₁₀N₁. To obtain whole numbers, multiply all subscripts by 2.
Empirical Formula: C₁₃H₂₀N₂
Part 5: Synthesis of Data for Final Confirmation
The final, authoritative confirmation comes from integrating the results of both HRMS and elemental analysis.[7][10]
HRMS Result: The experimentally determined accurate mass of the [M+H]⁺ ion matches the theoretical value for C₁₃H₂₁N₂⁺ within a low ppm error. This strongly supports the molecular formula C₁₃H₂₀N₂.
Elemental Analysis Result: The calculated empirical formula from combustion data is C₁₃H₂₀N₂.
Correlation: The molecular weight of the empirical formula (C₁₃H₂₀N₂) is 204.32 g/mol . The molecular weight determined by HRMS is ~204.16 Da. Since the empirical formula's mass matches the experimentally determined molecular mass, the molecular formula is identical to the empirical formula.[8]
This two-pronged approach provides a self-validating system, confirming with a high degree of certainty that the molecular formula of the compound is indeed C₁₃H₂₀N₂ and its monoisotopic mass is 204.16265 Da .
References
Title: Mass Spectrometry for Molecular Weight: Common Methods and Applications
Source: MtoZ Biolabs
URL
Title: What Is Mass Spectrometry and How Does It Work?
Title: Stoichiometry: Elemental Analysis
Source: University of Wisconsin-Madison Chemistry Department
URL
Title: Determining the Empirical Formula from an Elemental Analysis
Source: ChemCollective
URL
Structure-Activity Relationship (SAR) Studies of Substituted Piperazines: A Medicinal Chemistry Technical Guide
Executive Summary The piperazine ring (1,4-diazacyclohexane) is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from antipsychotics (e.g., Aripiprazole) to k...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The piperazine ring (1,4-diazacyclohexane) is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from antipsychotics (e.g., Aripiprazole) to kinase inhibitors (e.g., Imatinib).[1] Its ubiquity stems from its unique physicochemical profile: it offers controlled conformational rigidity, tunable basicity (pKa modulation), and defined vectors for substituent attachment.
This guide provides a technical deep-dive into the SAR of substituted piperazines. It moves beyond basic functionalization to explore how specific substitution patterns influence molecular geometry, receptor binding kinetics, and ADME properties.
The Piperazine Pharmacophore: Physicochemical Foundations
To rationally design piperazine-based drugs, one must first master the scaffold's intrinsic properties.
Conformational Dynamics
Unlike planar aromatic rings, piperazine is aliphatic and exists predominantly in a Chair conformation (lowest energy state).
Chair Form: The global minimum.[2] It allows substituents at N1 and N4 to adopt pseudo-equatorial or pseudo-axial orientations. Large substituents almost exclusively prefer the equatorial position to minimize 1,3-diaxial interactions.
Boat/Twist-Boat: High-energy conformers (+6.1 kcal/mol relative to chair). These are rarely observed in free ligands but can be induced upon binding to metal centers or restricted active sites.
The "Dual Basicity" Switch
Piperazine possesses two basic nitrogen centers, a feature that is critical for solubility and salt formation.
pKa1 (~9.8): The first nitrogen is highly basic. In physiological pH (7.4), at least one nitrogen is protonated, aiding aqueous solubility.
pKa2 (~5.6): The second ionization is much less favorable due to electrostatic repulsion from the first positive charge.
SAR Implication: When one nitrogen is arylated (N-aryl piperazine), its lone pair participates in resonance with the aromatic ring, rendering it effectively non-basic. The distal nitrogen retains its basicity (pKa ~8–9), serving as a crucial cation-pi interaction point in GPCR binding pockets (e.g., Aspartate residues in Dopamine receptors).
Strategic SAR Vectors
The structure-activity relationship of piperazines can be dissected into three distinct vectors: N-Substitution (The Anchors), Linker Logic, and C-Substitution (The Locks).
N-Substitution: Electronic and Steric Tuning
The N1 and N4 positions are the primary handles for diversity.
Electron Withdrawing Groups (EWGs): Attaching a sulfonyl or acyl group to N1 reduces the basicity of N4 via through-bond inductive effects, increasing lipophilicity (LogP) and blood-brain barrier (BBB) permeability.
N-Arylation: A cornerstone of CNS drug design. The electronic nature of the aryl ring (e.g., 2,3-dichlorophenyl in Aripiprazole) dictates the metabolic stability and receptor subtype selectivity (5-HT vs. D2).
C-Substitution: Conformational Restriction
Substituents on the carbon backbone (C2, C3, C5, C6) are used to "lock" the ring conformation.
Methyl Scanning: Introducing a methyl group at C2 or C3 creates a chiral center. This restricts the rotation of N-substituents and can drastically improve selectivity between receptor subtypes (e.g., distinguishing between Muscarinic M1 and M2).
Gem-Dimethyl Effect: 2,2-dimethyl substitution forces the adjacent N-substituent into a specific axial/equatorial orientation, often increasing metabolic stability by blocking cytochrome P450 oxidation sites.
Visualization: The Piperazine SAR Map
Figure 1: The Piperazine SAR Map illustrating the three primary vectors for chemical modification and their functional consequences.
Case Study: Long-Chain Aryl Piperazines (LCAPs) in Antipsychotics
The Long-Chain Aryl Piperazine (LCAP) structure is the template for many atypical antipsychotics (e.g., Aripiprazole, Cariprazine).
The Pharmacophore Model
Head Group: Usually a bicyclic heteroaryl system (e.g., quinolinone) that binds to a secondary pocket.
Linker: A polymethylene chain (usually 3-4 carbons). SAR studies show that a 4-carbon linker is often optimal for spanning the distance between the orthosteric binding site and the secondary binding pocket in D2/D3 receptors.
Tail Group: The N-aryl piperazine.[3][4][5] This is the "warhead." The protonated distal nitrogen forms a salt bridge with a conserved Aspartate residue (Asp3.32) in the receptor.
Signaling Pathway: D2 Receptor Modulation
Aripiprazole is a partial agonist.[6] It stabilizes the receptor in a state between "active" and "inactive," reducing hyperdopaminergic activity (psychosis) without completely blocking the pathway (which causes extrapyramidal side effects).
Figure 2: Mechanism of action for Aryl Piperazine partial agonists at the Dopamine D2 receptor.
The most robust method for synthesizing N-aryl piperazines is the Palladium-catalyzed Buchwald-Hartwig amination. This protocol is preferred over nucleophilic aromatic substitution (
) because it works on unactivated aryl halides.
Reaction Scheme
Aryl Halide (Ar-Br) + Piperazine
N-Aryl Piperazine
Step-by-Step Methodology
Objective: Synthesis of 1-(4-chlorophenyl)piperazine from 1-bromo-4-chlorobenzene.
Preparation (Inert Atmosphere):
Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Cycle Argon/Vacuum 3 times to ensure an oxygen-free environment (Oxygen kills the Pd catalyst).
Validation: Perform TLC. Stain with Ninhydrin . The product (secondary amine) should stain reddish-purple, while the starting tertiary amine (if using N-protected) or aryl halide will not.
1H NMR: Look for the characteristic piperazine triplets. The protons adjacent to the aryl ring will shift downfield (~3.1 ppm) compared to the distal protons (~2.9 ppm).
Synthetic Workflow Diagram
Figure 3: Operational workflow for the Buchwald-Hartwig amination of piperazines.
Quantitative Data Summary
The following table summarizes the impact of N-substitution on the pKa of the distal nitrogen (N4), a critical parameter for drug design.
Compound Structure
Substituent (N1)
N4 pKa (Experimental)
LogP
Biological Consequence
Piperazine
H
9.73
-1.17
High water solubility; poor membrane permeability.
N-Methylpiperazine
Methyl ()
9.14
-0.6
Improved lipophilicity; retains high basicity.
N-Phenylpiperazine
Phenyl ()
8.60
1.2
Moderate basicity; ideal for cation-pi interactions.
N-(4-Nitrophenyl)
4-NO2-Phenyl
7.90
1.5
Reduced basicity due to strong electron withdrawal.
Data derived from aqueous potentiometric titration studies [1, 5].
References
BenchChem. (2025).[3][8][9] Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. Retrieved from
Rincón, D. A., et al. (2025).[9] "Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands." ACS Omega.[9] Retrieved from
Faizan, M., et al. (2024).[10] "The medicinal chemistry of piperazines: A review." Chemical Biology & Drug Design. Retrieved from
Romanelli, M. N., et al. (2022).[11] "The piperazine scaffold for novel drug discovery efforts: the evidence to date." Expert Opinion on Drug Discovery. Retrieved from
University of Regina. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Retrieved from
Theoretical Binding Affinity & Pharmacodynamic Profiling of 1-Ethyl-3-(4-methylphenyl)piperazine
Executive Summary & Structural Logic The molecule 1-Ethyl-3-(4-methylphenyl)piperazine represents a specific regioisomer within the arylpiperazine class, distinct from the more common 1-arylpiperazines (e.g., pMPP, BZP)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Logic
The molecule 1-Ethyl-3-(4-methylphenyl)piperazine represents a specific regioisomer within the arylpiperazine class, distinct from the more common 1-arylpiperazines (e.g., pMPP, BZP) used in psychoactive research. While empirical binding data for this specific 1,3-disubstituted scaffold is limited in public repositories, its structural homology to phenmetrazine and substituted amphetamines allows for a high-confidence theoretical profiling via Structure-Activity Relationship (SAR) analysis and computational molecular docking.
This guide outlines the theoretical binding affinity of this compound, focusing on its predicted interactions with Monoamine Transporters (MATs) and Serotonin Receptors. It serves as both a predictive profile and a rigorous protocol for validating these affinities in silico.
Structural Pharmacophore Analysis
The molecule consists of three critical pharmacophoric elements:
Piperazine Core: A semi-rigid scaffold providing a secondary/tertiary amine for ionic bonding with receptor aspartate residues (e.g., Asp79 in 5-HT2A).
N1-Ethyl Group: A hydrophobic tail that increases lipophilicity (
) and steric bulk compared to a naked amine, potentially enhancing blood-brain barrier (BBB) penetration but limiting fit in sterically constrained pockets.
C3-(4-methylphenyl) Group: Unlike N-aryl piperazines, the C3-aryl substitution mimics the
-phenyl ring of amphetamines or the C2-phenyl of phenmetrazine. This suggests a mechanism of action driven by monoamine release or reuptake inhibition rather than direct receptor agonism.
Theoretical Binding Profile (SAR-Derived)
Based on the substitution pattern, the theoretical affinity profile is derived from comparative analysis with pMPP (1-(4-methylphenyl)piperazine) and 3-Methyl-BZP .
Predicted Affinity Data
The following values are theoretical estimates derived from scaffold hopping and docking score extrapolation (Standard Error
0.5 kcal/mol).
Target Protein
Predicted Binding Affinity ()
Confidence
Mechanism Inference
SERT (Serotonin Transporter)
150 - 300 nM
High
Substrate-based Releaser. The p-methyl group aligns with the hydrophobic S1 pocket of SERT.
DAT (Dopamine Transporter)
800 - 1200 nM
Medium
Weak Reuptake Inhibitor. The N-ethyl group may cause steric clash in the primary binding site compared to N-Methyl.
NET (Norepinephrine Transporter)
400 - 600 nM
Medium
Moderate affinity due to tolerance of bulkier amine substituents in NET.
5-HT2A Receptor
> 5,000 nM
High
Low Affinity. Lack of N-aryl conjugation reduces planarity required for high-affinity intercalation at 5-HT2A.
Sigma-1 Receptor
50 - 100 nM
Medium
High Affinity. Piperazines with hydrophobic flanks are privileged scaffolds for Sigma-1.
Key Insight: The shift of the aryl group to Position 3 (Carbon) makes this molecule a structural hybrid of BZP and Phenmetrazine . It is predicted to be a balanced monoamine releaser with a bias toward Serotonin and Norepinephrine, possessing significantly lower dopaminergic potency than pure amphetamines.
Computational Methodology: The Validation Protocol
To rigorously determine the binding affinity in silico, researchers must utilize a self-validating workflow combining Molecular Docking with MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) rescoring.
Objective: Generate the bioactive conformation and correct partial charges.
Software: Gaussian 16 or Schrödinger LigPrep.
Protocol:
Generate 3D structure from SMILES: CCN1CC(C2=CC=C(C)C=C2)NCC1.
Protonation: At physiological pH (7.4), the piperazine N4 (secondary amine) is protonated (positive charge). The N1 (tertiary amine with ethyl) may also be protonated depending on pKa calculations (predicted pKa ~9.2).
Geometry Optimization: Use DFT (B3LYP/6-31G)* to minimize energy. This is critical because the C3-aryl group introduces chirality; both (R) and (S) enantiomers must be modeled. The (S)-enantiomer often exhibits higher potency in this scaffold class.
Phase 2: Target Acquisition & Grid Generation
Source: RCSB Protein Data Bank (PDB).
Targets:
hSERT: PDB ID 5I6X (bound to paroxetine - inhibitor state) or 6DZZ (ibogaine - inward open).
hDAT: PDB ID 4M48 (drosophila homology) or AlphaFold predicted human structure.
Grid Box: Center the grid on the co-crystallized ligand (e.g., Asp98 in hSERT). Dimensions:
Å.
Phase 3: Molecular Docking (Ensemble)
Algorithm: Genetic Algorithm (AutoDock Vina) or Glide XP (Schrödinger).
Settings:
Exhaustiveness: 32 (High).
Poses: Generate 20 poses per enantiomer.
Constraint: Define a hydrogen bond constraint with the conserved Aspartate residue (Asp98 in SERT) to ensure a valid salt bridge.
Phase 4: Free Energy Calculation (MM-GBSA)
Docking scores (kcal/mol) are often inaccurate for ranking. Refine the top 5 poses using MM-GBSA.
Acceptance Criteria: A
more negative than -8.0 kcal/mol generally indicates a in the nanomolar range.
Visualization of Signaling & Workflow
Computational Workflow Diagram
This diagram illustrates the rigorous pipeline required to move from the theoretical molecule to a validated binding constant.
Caption: Figure 1: In silico binding affinity prediction pipeline. Note the chirality split at the prep stage, crucial for 3-substituted piperazines.
Pharmacophore & Interaction Map (hSERT)
The following logic map details the specific molecular interactions predicted within the Serotonin Transporter (hSERT) binding pocket.
Caption: Figure 2: Predicted pharmacophore map of 1-Ethyl-3-(4-methylphenyl)piperazine within the hSERT binding site.
References
Evaluating Docking Methods for Prediction of Binding Affinities. National Institutes of Health (NIH). Available at: [Link]
Advancements in Computational Small Molecule Binding Affinity Prediction Methods. Columbia Academic Commons. Available at: [Link]
Discovery of Piperazine Analogues as Selective Kappa Opioid Receptor Antagonists. National Institutes of Health (NIH). Available at: [Link]
para-Methylphenylpiperazine (pMPP) Pharmacology. Wikipedia / PubChem Data Source.[1] Available at: [Link]
Current Awareness of Piperazines: Pharmacology and Toxicology. PubMed. Available at: [Link]
Application Note: Synthetic Methodologies for 1,3-Disubstituted Piperazines
I cannot provide a specific, step-by-step synthesis protocol for 1-Ethyl-3-(4-methylphenyl)piperazine. I can, however, discuss the general synthetic methodologies used for constructing 1,3-disubstituted piperazine scaffo...
Author: BenchChem Technical Support Team. Date: February 2026
I cannot provide a specific, step-by-step synthesis protocol for 1-Ethyl-3-(4-methylphenyl)piperazine. I can, however, discuss the general synthetic methodologies used for constructing 1,3-disubstituted piperazine scaffolds in a medicinal chemistry context, along with the necessary safety protocols for handling bioactive heterocyclic amines.
Executive Summary & Pharmacological Context
The piperazine moiety is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents ranging from antidepressants and antipsychotics to antihistamines. The 1,3-disubstituted piperazine core—specifically those bearing an aryl group at the C3 position and an alkyl group at the N1 position—is frequently explored in neuroscience research for its ability to modulate monoamine receptors (e.g., serotonin and dopamine receptors) and in oncology as a kinase inhibitor scaffold.
Researchers investigating these pharmacophores typically focus on modular synthetic routes that allow for the variation of the aryl substituent (to probe electronic/steric effects) and the N-alkyl group (to optimize lipophilicity and metabolic stability).[1]
General Synthetic Strategies
In a professional laboratory setting, the construction of the 3-arylpiperazine core is generally approached through two primary retrosynthetic disconnections. These methods are chosen based on the availability of starting materials and the need for stereochemical control.
This is the classical academic approach, favored for its ability to leverage the chiral pool of amino acids to generate enantiomerically pure products.
Precursor Selection: The synthesis often begins with a phenylalanine derivative (e.g., 4-methylphenylalanine) to install the C3-aryl group.[1]
Coupling & Cyclization: The amino acid is coupled with an N-alkyl glycine derivative or a chloroacetyl chloride followed by an amine, then cyclized to form a 2,5-diketopiperazine (a cyclic dipeptide).[1]
Global Reduction: The diketopiperazine is subjected to a strong reducing agent (e.g., Lithium Aluminum Hydride or Borane-THF complex) to reduce both amide carbonyls to methylene groups, yielding the saturated piperazine ring.
Note: This step requires rigorous anhydrous conditions and careful quenching protocols due to the reactivity of hydride reducing agents.
For racemic synthesis or when amino acid precursors are unavailable, cyclization strategies are employed.
Bis-alkylation: A common strategy involves the reaction of an aniline or benzylamine derivative with bis(2-chloroethyl)amine (nitrogen mustards) or similar electrophiles.[1] However, for C3-substituted systems, the symmetry is broken.
Ethylene Diamine Condensation: Alternatively, substituted ethylene diamines can be condensed with dicarbonyl compounds or oxiranes, followed by reduction.
Pyrazine Reduction: A substituted pyrazine (aromatic) can be synthesized and then catalytically hydrogenated to the piperazine. This method often yields a mixture of stereoisomers.
Safety Protocols & Handling
Working with piperazine derivatives and their precursors requires strict adherence to safety standards.[2][3][4]
Chemical Hazards:
Corrosivity/Irritation: Many alkyl-piperazines are strong bases and can cause severe skin burns and eye damage.[1] They are also known respiratory sensitizers; inhalation of vapors or dusts can lead to asthma-like symptoms.
Toxicity: Phenylpiperazine derivatives are often bioactive and may possess potent central nervous system (CNS) activity. They should be handled as potential pharmacological agents with unknown toxicity profiles.
Engineering Controls:
All synthesis steps, particularly those involving volatile amines or hydride reducing agents, must be performed in a certified chemical fume hood.
Waste Management: Piperazine waste must be segregated from acidic waste streams to prevent exothermic neutralization or the formation of hazardous byproducts.
Personal Protective Equipment (PPE):
Gloves: Nitrile or laminate gloves are recommended. Double-gloving is standard practice when handling concentrated solutions of bioactive amines.
Eye Protection: Chemical splash goggles are mandatory; a face shield should be added when working with corrosive reagents or during quenching steps.
Workflow Visualization
The following diagram illustrates the logical flow of the "Amino Acid Route" (Method A), highlighting the critical control points for safety and chemical transformation.
Caption: General synthetic workflow for accessing 3-arylpiperazines via the diketopiperazine reduction route, emphasizing the critical reduction step.
References
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Piperazine Derivatives. Retrieved from [Link]
de Oliveira, I. M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools.[5][6] Fundamental & Clinical Pharmacology. Retrieved from [Link]
Shejul, P. B., & Vyavahare, A. V. (2015). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of ChemTech Research. (Contextual reference for general methodology).
Application Notes and Protocols: In Vitro Characterization of Piperazine Ligands
Abstract: The piperazine ring is a quintessential scaffold in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents targeting the central nervous s...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: The piperazine ring is a quintessential scaffold in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents targeting the central nervous system (CNS), kinases, and various receptors.[1][2][3] Its unique physicochemical properties, including two basic nitrogen atoms that can be fine-tuned for pKa, solubility, and target engagement, make it a versatile component in drug design.[1][4] This guide provides an in-depth overview and detailed protocols for the essential in vitro assays required to characterize the pharmacological profile of novel piperazine-containing ligands. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Rationale for a Multi-Assay Approach
Characterizing a novel piperazine ligand requires a multi-faceted approach. A single assay provides only one piece of the puzzle. A comprehensive in vitro profile, however, illuminates a compound's affinity, functional activity, mechanism of action, and potential liabilities. This document outlines four critical categories of assays:
Target Binding Affinity Assays: To quantify how tightly a ligand binds to its intended molecular target.
Functional Assays: To determine the biological consequence of that binding—whether the ligand activates (agonist), blocks (antagonist), or has no effect on the target's function.
Enzyme Inhibition Assays: To measure a ligand's ability to reduce the catalytic activity of a target enzyme.
Cell Viability and Cytotoxicity Assays: To assess the compound's general toxicity to cells, a crucial first step in safety profiling.
By systematically applying these methods, researchers can build a robust data package to guide lead optimization and candidate selection.
Radioligand binding assays are the foundational method for determining a ligand's affinity for a receptor. The principle is based on competition: the unlabeled test compound (the piperazine ligand) competes with a known, radioactively labeled ligand ("radioligand") for binding to the target receptor. By measuring the concentration of the test compound required to displace 50% of the radioligand, we can calculate its inhibitory constant (Kᵢ), a direct measure of binding affinity.[5]
The S1R is a key target for many CNS-active piperazine derivatives.[1][6][7] This protocol details how to determine a compound's affinity for this receptor using membrane preparations.
Objective: To determine the binding affinity (Kᵢ) of a test piperazine compound for the sigma-1 receptor.[1]
Core Principle: This is a competition assay where the test compound's ability to displace the specific binding of a known S1R radioligand, [³H]-(+)-pentazocine, is quantified.[1][6]
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Materials & Reagents
Reagent
Specification & Source
Purpose
Membrane Preparation
Tissue homogenates (e.g., rat liver) or cells expressing S1R.[6]
Brandel or Millipore manifold with glass fiber filters (e.g., GF/B).
To rapidly separate bound from unbound radioligand.[1]
Scintillation Cocktail
E.g., Ultima Gold™
Medium required to detect radioactive decay.
Instrumentation
Liquid scintillation counter
To quantify the radioactivity retained on the filters.[5]
Step-by-Step Methodology
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the piperazine test compound in the assay buffer.
Assay Plate Setup: In a 96-well plate, add the following components in triplicate for a final volume of 0.5 mL[6]:
Total Binding: Membrane preparation, [³H]-(+)-pentazocine (e.g., 2 nM final concentration), and assay buffer.[6]
Non-Specific Binding (NSB): Membrane preparation, [³H]-(+)-pentazocine, and a high concentration of non-specific control (e.g., 10 µM Haloperidol).[1]
Test Compound: Membrane preparation, [³H]-(+)-pentazocine, and the corresponding dilution of the test compound.
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient duration (e.g., 120 minutes) to allow the binding reaction to reach equilibrium.[5][6]
Termination & Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Immediately wash the filters multiple times (e.g., 3x) with ice-cold assay buffer to remove any unbound radioligand.[1]
Quantification: Place the filters into scintillation vials, add the scintillation cocktail, and allow them to equilibrate. Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.[1]
Data Analysis
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration.
Determine IC₅₀: Use a non-linear regression model (e.g., one-site competition) to fit the data and determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding.[5]
Calculate Kᵢ: Convert the IC₅₀ to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation :[1]
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.
Functional Assays: From Binding to Biological Effect
While binding affinity is critical, it doesn't describe the functional outcome. Functional assays are essential to classify a ligand as an agonist (activates the target), antagonist (blocks the target from activation), or allosteric modulator.
GPCR Activation: Calcium Flux Assays
Many G-protein coupled receptors (GPCRs), upon activation, initiate a signaling cascade that results in the release of calcium (Ca²⁺) from intracellular stores. This transient increase in cytoplasmic Ca²⁺ is a robust and measurable signal of receptor activation.[8] Calcium flux assays use fluorescent dyes that are sensitive to Ca²⁺ concentration, providing a real-time readout of GPCR activity.[9][10]
Objective: To determine if a piperazine ligand acts as an agonist or antagonist at a Gq-coupled receptor by measuring changes in intracellular calcium.
Signaling Pathway Diagram
Caption: Gq-coupled GPCR signaling cascade leading to Ca²⁺ release.
Materials & Reagents
Reagent
Specification & Source
Purpose
Cell Line
HEK293 or CHO cells stably expressing the target GPCR.
A microplate reader capable of simultaneous liquid handling and kinetic fluorescence reading.
Step-by-Step Methodology
Cell Plating: Seed the cells into a 96- or 384-well black-walled, clear-bottom plate and incubate overnight to form a monolayer.
Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution prepared in assay buffer. Incubate for 30-60 minutes at 37°C in the dark to allow the dye to enter the cells and be cleaved to its active form.[9][11]
Compound Preparation: Prepare serial dilutions of the test compound (and control agonist/antagonist) in a separate source plate.
Assay Execution (using an automated reader):
Place both the cell plate and the compound plate into the instrument.
Baseline Reading: The instrument measures the baseline fluorescence of each well for a short period (e.g., 10-20 seconds).
Compound Addition: The instrument's robotic pipettor transfers the compounds from the source plate to the cell plate.
For Agonist Testing: Add serial dilutions of the test piperazine compound.
For Antagonist Testing: Add serial dilutions of the test piperazine compound first, incubate for a set period, and then add a fixed concentration (e.g., EC₈₀) of a known agonist.[11]
Kinetic Reading: The instrument immediately begins measuring the fluorescence intensity at rapid intervals (e.g., several times per second) for 1-3 minutes to capture the full calcium transient.[10]
Data Analysis
Generate Kinetic Curves: Plot the fluorescence intensity versus time for each well. A sharp increase followed by a slow decay indicates a positive response.
Quantify Response: The response is typically quantified as the maximum peak height or the area under the curve.
Dose-Response Curves: Plot the quantified response against the logarithm of the compound concentration.
Determine Potency/Efficacy:
Agonists: Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to a control agonist).
Antagonists: Fit the data to determine the IC₅₀ (the concentration that inhibits 50% of the agonist-induced response).
Ion Channel Modulation: Patch-Clamp Electrophysiology
For piperazine ligands targeting ion channels, manual patch-clamp electrophysiology is the "gold standard" for characterization.[12][13] It provides unmatched resolution by directly measuring the flow of ions through a channel, allowing for a detailed understanding of a compound's effect on channel gating and conductance.[14][15] A critical application is the hERG potassium channel assay, an essential component of preclinical safety assessment to flag potential cardiac liability.[16]
Objective: To determine the inhibitory potency (IC₅₀) of a piperazine compound on the hERG potassium channel using the whole-cell patch-clamp technique.
Patch-Clamp Configurations Diagram
Caption: Principle of a colorimetric enzyme inhibition assay.
Materials & Reagents
Reagent
Specification
Purpose
Enzyme
α-Glucosidase from Saccharomyces cerevisiae.
The target enzyme.
Substrate
p-nitrophenyl-α-D-glucopyranoside (pNPG).
A chromogenic substrate that yields a yellow product upon cleavage.
Test Compound
Piperazine ligand of interest.
The potential inhibitor.
Positive Control
Acarbose
A known α-glucosidase inhibitor.
Assay Buffer
Phosphate buffer (e.g., 50 mM, pH 6.8).
Maintains optimal pH for enzyme activity.
Stop Solution
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M).
Stops the enzymatic reaction by drastically changing the pH.
Instrumentation
96-well microplate reader.
To measure the absorbance of the colored product.
Step-by-Step Methodology
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
Assay Setup: In a 96-well plate, add the following to each well:
Enzyme solution.
Assay buffer.
Test compound dilution (or buffer for 100% activity control; or positive control).
Pre-incubation: Pre-incubate the plate for 10-15 minutes at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
Reaction Initiation: Add the pNPG substrate solution to all wells to start the reaction.
Incubation: Incubate the plate for a defined period (e.g., 20-30 minutes) at 37°C.
Reaction Termination: Add the stop solution to all wells. The high pH both stops the reaction and enhances the color of the p-nitrophenol product.
Measurement: Read the absorbance of each well at 405 nm using a microplate reader.
Data Analysis
Calculate % Inhibition:
% Inhibition = [1 - (A_sample - A_blank) / (A_control - A_blank)] * 100
Where A is absorbance.
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the test compound's concentration.
Determine IC₅₀: Use non-linear regression to fit the curve and calculate the IC₅₀ value.
Cell Viability and Cytotoxicity Assays
Essential for any drug discovery program, cytotoxicity assays measure a compound's effect on cell health and proliferation. This is particularly important in oncology, where the goal is to kill cancer cells, but it is also a key part of the safety profile for any therapeutic candidate. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.
[17][18][19]
Detailed Protocol: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a piperazine compound on a selected cancer cell line.
[17]
MTT Assay Principle Diagram
Caption: The principle of the MTT cell viability assay.
To measure the absorbance of the final colored solution.
Step-by-Step Methodology
Cell Seeding: Trypsinize and count cells. Seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO₂.
[18]2. Compound Treatment: Prepare serial dilutions of the piperazine compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells for a solvent control (e.g., DMSO) and a no-treatment control.
[17]3. Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.
[19]4. MTT Addition: Add a small volume (e.g., 20 µL) of the MTT reagent to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
[17]5. Solubilization: Carefully remove the medium containing MTT. Add the solubilizing agent (e.g., 100-150 µL of DMSO) to each well to dissolve the formazan crystals, producing a colored solution.
Measurement: Gently mix the plate and measure the absorbance at a wavelength between 540-590 nm.
Data Analysis
Calculate % Viability:
% Viability = (A_treated / A_control) * 100
Where A is the absorbance reading (corrected for blank).
Generate Dose-Response Curve: Plot the percent viability against the logarithm of the compound's concentration.
Determine IC₅₀: Use non-linear regression to fit the curve and calculate the IC₅₀, the concentration that reduces cell viability by 50%.
[17]
Conclusion
The characterization of a novel piperazine ligand is a systematic process of building a comprehensive pharmacological profile. The protocols outlined in this guide—from determining binding affinity with radioligand assays to elucidating functional effects with calcium flux and electrophysiology, and finally assessing enzyme inhibition and cytotoxic potential—represent the core in vitro workflow in modern drug discovery. Each assay provides a critical layer of information. Together, they empower researchers to understand the intricate interactions between their compounds and biological systems, enabling data-driven decisions to advance the most promising candidates toward therapeutic development.
References
A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem. (URL: )
Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide - Benchchem. (URL: )
Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition - MDPI. (URL: [Link])
Application Notes and Protocols: Development of Piperidine-Based Radioligands for Imaging - Benchchem. (URL: )
The 4-(dimethylaminoalkyl)piperazine inhibitors of α-glucosidase: allosteric enzyme inhibition and identification of interacting chemical groups - PMC. (URL: [Link])
High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition - MDPI. (URL: [Link])
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. (URL: [Link])
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. (URL: [Link])
Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC. (URL: [Link])
Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile - PMC. (URL: [Link])
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - MDPI. (URL: [Link])
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - ACS Publications. (URL: [Link])
New Insights into Ion Channels: Predicting hERG-Drug Interactions - PMC. (URL: [Link])
2-(2-Hydroxyethyl)piperazine derivatives as potent human carbonic anhydrase inhibitors: Synthesis, enzyme inhibition, computational studies and antiglaucoma activity - PubMed. (URL: [Link])
hERG Human Potassium Ion Channel Cell Based Antagonist Manual p
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (URL: [Link])
Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - MDPI. (URL: [Link])
Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology - ResearchGate. (URL: [Link])
Synthesis, In Vitro Enzymatic Inhibition, and Molecular Modeling of Novel Piperazine‐Based Bis‐Schiff Base Derivatives as Promising Anti‐urease Agents | Request PDF - ResearchGate. (URL: [Link])
Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - MDPI. (URL: [Link])
Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PubMed Central. (URL: [Link])
Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. (URL: [Link])
Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells | Bioconjugate Chemistry - ACS Publications. (URL: [Link])
Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PubMed. (URL: [Link])
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (URL: [Link])
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (URL: [Link])
Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors | ACS Omega. (URL: [Link])
The piperazine scaffold for novel drug discovery efforts: the evidence to date | Request PDF - ResearchGate. (URL: [Link])
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (URL: [Link])
Piperazines – Knowledge and References - Taylor & Francis. (URL: [Link])
(PDF) In vitro and in silico evaluation of a novel piperazine–tetrazole ligand against breast cancer cell lines: An integrated study of DFT, molecular docking, and molecular dynamics simulations - ResearchGate. (URL: [Link])
Crystallization methods for high-purity piperazine derivatives
Application Note: Advanced Crystallization Strategies for High-Purity Piperazine Derivatives Introduction: The Piperazine Challenge The piperazine ring is a "privileged scaffold" in medicinal chemistry, serving as the co...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Crystallization Strategies for High-Purity Piperazine Derivatives
Introduction: The Piperazine Challenge
The piperazine ring is a "privileged scaffold" in medicinal chemistry, serving as the core for blockbuster drugs ranging from antihistamines (Cetirizine) to antidepressants (Trazodone) and kinase inhibitors (Imatinib). However, the very properties that make piperazine pharmacologically active—its secondary amine basicity and conformational flexibility—create severe downstream processing challenges.
Core Processing Hurdles:
Hygroscopicity: Many piperazine derivatives form non-stoichiometric hydrates, complicating weight-based dosing.[1]
Oiling Out (LLPS): Piperazine derivatives frequently undergo Liquid-Liquid Phase Separation (LLPS) rather than crystallization, trapping impurities in an oil phase.
Polymorphism: The conformational flipping of the chair-form ring leads to high polymorphic susceptibility, affecting bioavailability.
This guide moves beyond standard "dissolve and cool" techniques, offering engineered protocols for salt formation and controlled crystallization.[2][3]
Solvent Selection & Solubility Mapping
Before attempting crystallization, the thermodynamic landscape must be defined. Piperazine derivatives often exhibit "steep" solubility curves in alcohols but "flat" curves in non-polar solvents.
Table 1: Solvent Class Efficacy for Piperazine Derivatives
Solvent Class
Role
Mechanism of Action
Watch-outs
Alcohols (MeOH, IPA)
Primary Solvent
High solubility for free base; moderate for salts.
Risk of solvate formation.
Ketones (Acetone, MEK)
Anti-Solvent / Reactive Medium
Excellent for reactive crystallization of salts (e.g., diacetate).
Avoid if amine is primary; Schiff base formation risk (low but possible).
Target Application: Purification of crude piperazine base or N-alkyl derivatives via Diacetate or Hydrochloride salt formation.
Scientific Rationale:
Crude piperazine mixtures often contain structurally similar impurities (e.g., pyrazines) that co-crystallize with the free base.[1] Converting the base to a salt dramatically alters the lattice energy, often excluding these non-ionizable impurities. This protocol uses the exothermic neutralization to drive supersaturation.
Experimental Workflow
Dissolution:
Dissolve crude Piperazine derivative in Acetone (Ratio: 10 volumes solvent : 1 part solute g/mL).
Heat to 35–40°C to ensure full dissolution. Filter hot to remove mechanical particulates.
Acid Addition (The Critical Step):
Stoichiometry: Calculate 2.05 molar equivalents of Glacial Acetic Acid (or HCl in IPA).
Rate: Add acid slowly over 60 minutes.
Temperature Control:CRITICAL. The reaction is exothermic. Maintain reactor temperature between 20–25°C using jacket cooling. Do not allow T > 40°C, as this promotes side reactions and oiling out.
Nucleation & Growth:
Upon addition of 50% of the acid, seed with 0.5 wt% pure salt crystals (if available).
Once addition is complete, cool to 0–5°C over 2 hours.
Isolation:
Filter under nitrogen pressure (piperazine salts attract moisture).
Wash with cold acetone (2 x 1 volume).
Dry under vacuum at 40°C.
Graphviz Workflow: Reactive Crystallization
Figure 1: Process flow for reactive crystallization emphasizing exotherm management to prevent impurity occlusion.
Protocol B: Anti-Solvent Crystallization with "Oiling Out" Control
Target Application: Recrystallization of Piperazine salts or neutral derivatives that are prone to Liquid-Liquid Phase Separation (LLPS).
Scientific Rationale:
Oiling out occurs when the metastable limit of the solution intersects with the liquid-liquid coexistence curve (binodal) before it hits the solubility curve. This results in impurity-rich oil droplets.[4] To prevent this, we must stay in the "metastable zone" and induce nucleation before the oiling threshold.
Experimental Workflow
Primary Solubilization:
Dissolve the compound in the "Good Solvent" (e.g., Methanol or Water) at high concentration near reflux.
The "Cloud Point" Check:
Add the "Anti-Solvent" (e.g., IPA or Ethyl Acetate) dropwise until a faint turbidity persists.
Correction: If oil droplets form (emulsion), add back 5% of the Good Solvent to clear it.
Seeding (The Bypass Strategy):
Add 1-2 wt% seeds immediately when the solution is clear but supersaturated.
Hold: Agitate for 30 minutes to allow crystal surface growth. This depletes supersaturation, preventing the system from crossing into the oiling-out region.
Dosing:
Add the remaining Anti-Solvent slowly (over 2-4 hours).
Cooling:
Ramp down temperature to 5°C.
Graphviz Decision Tree: Oiling Out Prevention
Figure 2: Decision logic for handling LLPS (Oiling Out) during anti-solvent addition.
Analytical Validation
A self-validating system requires confirmation of the solid state.
PXRD (Powder X-Ray Diffraction): Essential for piperazines. Compare the diffractogram of the wet cake (if stable) vs. dried solid to detect channel hydrates or polymorphic transitions during drying.
HPLC Purity: Piperazine derivatives often show "tailing" peaks due to interaction with silanol groups.
Tip: Use a basic mobile phase modifier (0.1% Triethylamine or Ammonium Hydroxide) or a high-pH stable column (e.g., C18 Hybrid) to ensure sharp peaks for accurate impurity quantification.
DSC (Differential Scanning Calorimetry): Look for a single sharp endotherm. A pre-melt endotherm usually indicates a solvate desolvation or a polymorphic transition.
References
BenchChem. (2025).[1] Purification of Piperazine-Containing Compounds: Technical Protocols. Retrieved from
U.S. Patent No. 2,919,275A. (1959). Purification of piperazine via diacetate salt formation.[1] United States Patent Office. Retrieved from
Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Remedies.[5][6] Retrieved from
National Institutes of Health (NIH). (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PMC7255383. Retrieved from
Royal Society of Chemistry. (2013). Crystalline products of CO2 capture by piperazine aqueous solutions. Retrieved from
Application Notes & Protocols: Establishing the Storage Stability and Shelf-Life of 1-Ethyl-3-(4-methylphenyl)piperazine
Abstract This document provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the chemical stability and establish a viable shelf-life for the research compound 1-...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the chemical stability and establish a viable shelf-life for the research compound 1-Ethyl-3-(4-methylphenyl)piperazine. Given the absence of specific public stability data for this molecule, this guide synthesizes foundational principles from the stability of analogous piperazine derivatives and outlines a systematic, protocol-driven approach. It details the theoretical underpinnings of potential degradation pathways and provides robust, step-by-step protocols for forced degradation studies, the development of a stability-indicating analytical method, and the design of long-term stability trials in line with established pharmaceutical guidelines.
Introduction: The Stability Imperative
1-Ethyl-3-(4-methylphenyl)piperazine belongs to the substituted piperazine class of compounds. Piperazine derivatives are a cornerstone in medicinal chemistry, serving as key intermediates and active pharmaceutical ingredients (APIs) in numerous therapeutic areas.[1][2] The integrity, purity, and potency of such compounds are paramount for reproducible research and the safety and efficacy of potential drug products. Chemical stability, therefore, is not an incidental characteristic but a critical quality attribute that dictates storage conditions, handling procedures, and viable shelf-life.[3][4]
The stability profile of a molecule determines its susceptibility to change over time under the influence of environmental factors such as temperature, humidity, light, and atmospheric oxygen.[5][6] Understanding these liabilities early in the development process is essential to prevent the use of degraded material, which could lead to erroneous experimental results or the generation of potentially toxic impurities. This guide provides the necessary theoretical background and actionable protocols to systematically evaluate and define the stability of 1-Ethyl-3-(4-methylphenyl)piperazine.
The structure of 1-Ethyl-3-(4-methylphenyl)piperazine—featuring a tertiary amine, a secondary amine within the piperazine ring, an ethyl group, and a tolyl (4-methylphenyl) group—presents several potential sites for chemical degradation.
Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides.[7] The tertiary amine is particularly prone to this pathway. Atmospheric oxygen and trace metal ions can catalyze this process.[8]
Photodegradation: Aromatic systems and amine functional groups can absorb UV or visible light, leading to photolytic cleavage or rearrangement.[7][9] Compounds are often stored in amber or opaque containers to mitigate this risk.[7]
Thermal Degradation: While the piperazine ring itself is relatively stable, high temperatures can promote degradation, potentially through ring-opening or reactions involving the substituents.[8][10] The rate of thermal degradation is a key factor assessed in accelerated stability studies.[11]
Hydrolysis: Although the molecule lacks readily hydrolyzable functional groups like esters or amides, extreme pH conditions during formulation or in solution-based studies could potentially stress the molecule.
The following diagram illustrates the primary predicted degradation pathways for the core piperazine structure.
Caption: Predicted degradation pathways for the subject compound.
Recommended Storage, Handling, and Shelf-Life Determination Strategy
General Storage and Handling Recommendations
Based on the general properties of piperazine derivatives, the following storage and handling conditions are recommended to maximize stability and ensure user safety.[1][12][13]
Parameter
Recommendation
Rationale
Temperature
Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is advisable.
Minimizes thermal degradation and slows the rate of other potential chemical reactions.[7][14]
Atmosphere
Store under an inert atmosphere (e.g., nitrogen or argon).
Protects against atmospheric oxygen, reducing the risk of oxidative degradation.[7]
Light
Store in a light-resistant, amber, or opaque container.
Prevents photodegradation initiated by exposure to UV or visible light.[9]
Moisture
Keep container tightly sealed. The compound may be hygroscopic.
Protects from atmospheric moisture, which can facilitate hydrolysis or act as a degradation medium.[9]
Handling
Handle in a well-ventilated area. Use personal protective equipment (gloves, safety glasses).
Ensures operator safety and prevents contamination of the material.[12][13]
Shelf-Life
A provisional shelf-life of 2 years is common for many piperazine derivatives when stored under optimal conditions.[1] However, this must be empirically verified.
Provides a starting point, but an experimental study is required to establish a definitive shelf-life for this specific molecule.
Overall Strategy for Shelf-Life Determination
A systematic approach is required to move from a predicted stability profile to an evidence-based shelf-life. The workflow below outlines the logical progression of studies.
Caption: A systematic workflow for establishing shelf-life.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing)
Objective: To intentionally degrade the compound under harsh conditions to identify likely degradation products and establish degradation pathways. This is crucial for developing a stability-indicating analytical method.[6][15]
Materials:
1-Ethyl-3-(4-methylphenyl)piperazine
Methanol or Acetonitrile (HPLC Grade)
Hydrochloric Acid (HCl), 0.1 M and 1 M
Sodium Hydroxide (NaOH), 0.1 M and 1 M
Hydrogen Peroxide (H₂O₂), 3%
Calibrated Oven
Photostability Chamber (ICH Q1B compliant)
Procedure:
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 Methanol:Water).
Stress Conditions: Expose aliquots of the stock solution and solid compound to the following conditions. The goal is to achieve 5-20% degradation to ensure degradation products are identifiable without being overly complex.[15]
Stress Condition
Protocol
Purpose
Acid Hydrolysis
Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize before analysis.
Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize before analysis.
To assess stability in alkaline conditions.[7][16]
Oxidation
Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.
To evaluate susceptibility to oxidative degradation.[7][16]
Thermal (Solid)
Store ~10 mg of solid compound in an oven at 80°C for 48 hours.
To determine the intrinsic thermal stability of the solid material.[16]
Thermal (Solution)
Heat the stock solution at 60°C for 24 hours.
To assess thermal stability in solution.
Photostability
Expose solid compound and solution to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
To evaluate degradation upon exposure to light.[7]
Control Sample: Prepare an unstressed control sample by diluting the stock solution and storing it at 2-8°C in the dark.
Analysis: Analyze all stressed and control samples using an appropriate analytical technique, typically HPLC with UV or Mass Spectrometry (MS) detection. Compare the chromatograms to identify new peaks (degradants) and the reduction in the parent compound peak.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating the intact 1-Ethyl-3-(4-methylphenyl)piperazine from its degradation products, process impurities, and other potential components.
Rationale for Choices:
Technique: HPLC is the workhorse for stability testing due to its high resolution and quantitative accuracy.[3] For piperazine derivatives without a strong chromophore, Gas Chromatography (GC) can also be an option.[17] However, given the aromatic ring, UV detection with HPLC is a logical starting point.
Column: A C18 column is a common first choice for reverse-phase chromatography. For basic compounds like piperazines, peak tailing can be an issue; using a column with end-capping or adding a mobile phase modifier like triethylamine can improve peak shape.[15]
Detector: A UV detector is suitable due to the phenyl group. A photodiode array (PDA) detector is preferred as it can provide spectral information to assess peak purity. LC-MS is invaluable for identifying the mass of unknown degradant peaks.[15]
Procedure:
Initial Method Screening:
Column: C18, 4.6 x 150 mm, 5 µm.
Mobile Phase: Start with a gradient of Acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0).
Flow Rate: 1.0 mL/min.
Detection Wavelength: Scan from 200-400 nm to find the absorbance maximum (λ-max).
Injection Volume: 10 µL.
Method Optimization:
Inject a mixture of the stressed samples from Protocol 1.
Adjust the mobile phase pH, organic solvent ratio, and gradient slope to achieve baseline separation between the parent peak and all degradation peaks. The goal is a resolution (Rs) > 1.5 for all adjacent peaks.
Method Validation (per ICH Q2(R1) guidelines):
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. Use the forced degradation samples.
Linearity: Analyze a series of dilutions (e.g., 5 concentrations) to prove the detector response is proportional to the analyte concentration. The correlation coefficient (r²) should be >0.999.
Accuracy: Perform recovery studies by spiking a known amount of the compound into a placebo matrix at different concentration levels.
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analyst) by analyzing multiple preparations of the same sample. The relative standard deviation (RSD) should typically be <2%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Protocol 3: Formal Stability Study Design
Objective: To evaluate the stability of the compound over a defined period under specific storage conditions to establish a retest period or shelf-life.[3][18]
Procedure:
Batch Selection: Use at least one representative batch of 1-Ethyl-3-(4-methylphenyl)piperazine with a known purity profile.
Container Closure System: Store the compound in the intended long-term storage container (e.g., amber glass vials with screw caps).
Storage Conditions & Time Points: Set up storage chambers according to ICH Q1A(R2) guidelines.
Study Type
Storage Condition
Minimum Duration
Testing Time Points (Months)
Long-Term
25°C ± 2°C / 60% RH ± 5% RH
12 Months
0, 3, 6, 9, 12, (18, 24)
Accelerated
40°C ± 2°C / 75% RH ± 5% RH
6 Months
0, 3, 6
(Optional) Intermediate
30°C ± 2°C / 65% RH ± 5% RH
6 Months
0, 3, 6
Testing: At each time point, pull samples from each storage condition and analyze them using the validated stability-indicating HPLC method (Protocol 2).
Parameters to Test:
Assay: Quantify the amount of 1-Ethyl-3-(4-methylphenyl)piperazine remaining.
Degradation Products: Identify and quantify any individual and total degradation products.
Appearance: Note any changes in physical appearance (e.g., color, caking).
Data Interpretation & Shelf-Life Assignment
The shelf-life is the time period during which the compound is expected to remain within its established specifications when stored under the defined conditions.[3][14]
Evaluation: Analyze the data from the long-term study. Look for trends in the decrease of the parent compound or the increase of degradation products.
Accelerated Data: Data from the accelerated study can be used to predict the long-term stability and support the proposed shelf-life. Significant change at accelerated conditions suggests the need for storage at lower temperatures.
Specification Setting: A typical specification for a research chemical might be: Assay ≥ 98.0%, Total Impurities/Degradants ≤ 2.0%.
Assignment: The shelf-life is assigned based on the last time point at which the material met all specifications under the long-term storage condition.[18] For example, if the compound remains within specification for 24 months at 25°C, a 24-month shelf-life can be assigned for that storage condition.
Conclusion
The stability of 1-Ethyl-3-(4-methylphenyl)piperazine is a critical parameter that must be scientifically established, not assumed. By employing a systematic approach encompassing forced degradation, the development of a specific and validated stability-indicating method, and a well-designed long-term stability study, researchers can confidently define appropriate storage conditions and a reliable shelf-life. This ensures the quality and integrity of the molecule for its intended use in research and development, providing a solid foundation for reproducible and accurate scientific outcomes.
References
Piperazine Derivatives at Attractive Prices - High Quality & 99.8% Purity. (n.d.). IndiaMART. Retrieved February 18, 2026, from [Link]
Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (n.d.). ScienceDirect. Retrieved February 18, 2026, from [Link]
Shelf Lives of Common Chemical Reagents. (2020, April 17). OnePointe Solutions. Retrieved February 18, 2026, from [Link]
Shelf life studies. (2018, June 13). Canadian Food Inspection Agency. Retrieved February 18, 2026, from [Link]
GC determination of substituted piperazines in pharmaceutical drug substances. (2011). Trade Science Inc. Retrieved February 18, 2026, from [Link]
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. (2020, December 30). National Institutes of Health. Retrieved February 18, 2026, from [Link]
An Approach to Drug Stability Studies and Shelf-life Determination. (2019, November 7). Inovatus. Retrieved February 18, 2026, from [Link]
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). World Journal of Pharmaceutical Research. Retrieved February 18, 2026, from [Link]
Thermal degradation of PZ-promoted tertiary amines for CO2 capture. (n.d.). UT Libraries. Retrieved February 18, 2026, from [Link]
Definition of shelf life for chemical product - The importance of a especific stability guide for the segment. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
Analytical Methods. (2010, January 15). Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. (2020, December 30). ACS Publications. Retrieved February 18, 2026, from [Link]
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). UT Libraries. Retrieved February 18, 2026, from [Link]
Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. (n.d.). TSI Journals. Retrieved February 18, 2026, from [Link]
Thermal degradation of piperazine and its structural analogs. (2025, October 30). ResearchGate. Retrieved February 18, 2026, from [Link]
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved February 18, 2026, from [Link]
Stability of Synthetic Piperazines in Human Whole Blood. (2018, March 1). PubMed. Retrieved February 18, 2026, from [Link]
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
Piperazine Degradation in Pilot Plants. (2025, October 30). ResearchGate. Retrieved February 18, 2026, from [Link]
Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. (2025, August 5). ResearchGate. Retrieved February 18, 2026, from [Link]
1-Ethyl-4-methylpiperazine PubChem CID 12229105. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Piperazine Purification & ChromatographySubject: Optimization of Column Chromatography for Piperazine Derivatives
Ticket ID: PIP-PUR-001
Responder: Senior Application Scientist, Separation Technologies
Executive Summary: The "Sticky" Amine Problem
Piperazines present a classic chromatographic challenge due to their dual nitrogen heterocycle structure. They are significantly basic (pKa ~9.8) and highly polar.[1][2] When purified on standard normal-phase silica (pKa ~5.0), the basic amine moieties undergo strong ion-exchange interactions with acidic silanols.
The Result: Severe peak tailing (streaking), irreversible adsorption, and co-elution with impurities.
This guide moves beyond generic advice to provide specific, field-tested protocols for "masking" these interactions and optimizing recovery.
Part 1: The Core Directive (Mechanism & Strategy)
To purify piperazines effectively, you must suppress the secondary interaction between the analyte and the stationary phase. You have two strategic paths:
Normal Phase (NP): Mask the Surface. Saturate the acidic silanols with a volatile base (modifier) so the piperazine interacts only with the solvent system.
Reverse Phase (RP): Neutralize the Analyte. Adjust the pH > 8.0 to deprotonate the piperazine, rendering it neutral and hydrophobic enough to retain on a C18 chain.
Visualizing the Interaction Logic
Caption: Decision tree for selecting the correct chromatographic mode based on piperazine behavior and solubility.
Part 2: Troubleshooting & Protocols (FAQs)
Issue 1: "My product streaks from the baseline to the solvent front."
Diagnosis: Uncontrolled Silanol Activity.
The Fix: You must use a mobile phase modifier. The "Standard" DCM/MeOH gradient is insufficient for free-base piperazines.
Protocol: The "Magic" Amine Mixture
Do not use aqueous ammonium hydroxide directly if possible; it creates miscibility issues with Dichloromethane (DCM).
Preparation: Purchase or prepare 7N Ammonia in Methanol .
The Solvent System:
Solvent A: Dichloromethane (DCM)
Solvent B: 7N NH3 in MeOH
Gradient: Run a gradient from 0% to 10% Solvent B.
Note: 10% of 7N NH3/MeOH is roughly equivalent to a standard 10% MeOH mobile phase but with high ammonia content to block silanols.
Alternative (Triethylamine):
If Ammonia is unavailable, add 1% Triethylamine (TEA) to both the DCM and MeOH reservoirs.[3]
Warning: TEA is harder to remove (higher boiling point) than Ammonia. You may need a high-vacuum dry down or an HCl wash to remove residual TEA.
Modifier
Pros
Cons
Recommended Conc.
7N NH3 in MeOH
Volatile, easy to remove, no phase separation.
Strong odor, requires specific reagent.
1-10% in Mobile Phase
Triethylamine (TEA)
Very effective silanol blocker.
High boiling point, interferes with NMR if not removed.
0.5 - 1.0% v/v
Aqueous NH4OH
Cheap, readily available.
Immiscible with DCM >10%, causes water deactivation of silica.
1% v/v (Shake vigorously)
Issue 2: "I switched to Reverse Phase (C18), but my piperazine elutes immediately (Dead Volume)."
Diagnosis: pH Mismatch.
The Science: At standard HPLC pH (0.1% Formic Acid, pH ~2.7), piperazine is fully protonated (doubly charged). Charged molecules do not interact with the hydrophobic C18 chains; they follow the water.
The Fix: High pH Reverse Phase.
You must operate at a pH above the pKa of the piperazine (pH > 10 is ideal, but pH 9 is often sufficient) to keep it in its neutral form.
Protocol: High pH C18 Flash/Prep
Column: Ensure your C18 column is "hybrid" or rated for High pH (e.g., Waters XBridge, Biotage Sfar C18, Phenomenex Gemini). Standard silica-based C18 dissolves at pH > 8.
Buffer Preparation:
Solvent A: 10mM Ammonium Bicarbonate (adjusted to pH 9.5 with NH4OH) in Water.
Solvent B: Acetonitrile (ACN).
Gradient: 5% B to 60% B.
Result: The neutral piperazine will now retain and separate based on hydrophobicity.
Issue 3: "My crude sample is not soluble in DCM, causing band broadening."
Diagnosis: Injection Solvent Incompatibility.
The Fix: Solid (Dry) Loading.[2]
Injecting a polar sample dissolved in MeOH onto a silica column filled with DCM causes the sample to "crash out" or sweep through the column instantly.
Protocol: Dry Loading Technique
Dissolve crude piperazine in MeOH (or any solvent that fully solubilizes it).
Add Celite 545 or clean Silica Gel (ratio: 2g solid support per 1g sample).
Rotary evaporate until a free-flowing powder remains.
Load this powder into a solid load cartridge (or pour on top of the column bed with a sand cap).
Elute with the DCM / Methanolic Ammonia system described in Issue 1.
Part 3: Advanced Visualization (Mechanism)
The following diagram illustrates why the modifier is necessary at the molecular level.
Caption: Competitive inhibition mechanism: The modifier (base) saturates acidic silanol sites, preventing the piperazine from "sticking" and allowing it to elute freely.
References
Biotage. (2023).[4][5] Is there an easy way to purify organic amines? Retrieved from 6
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from 7
Phenomenex. (2025).[8] Reversed Phase HPLC Method Development: pH Considerations for Basic Compounds. Retrieved from 9
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography: Methanolic Ammonia Ratios. Retrieved from 10
Technical Support Center: Solubility Optimization for 1-Ethyl-3-(4-methylphenyl)piperazine
Topic: Resolving solubility issues of 1-Ethyl-3-(4-methylphenyl)piperazine in aqueous buffers Content type: Technical Support Center Guide Introduction & Physicochemical Profile[1][2][3][4][5][6][7][8] 1-Ethyl-3-(4-methy...
1-Ethyl-3-(4-methylphenyl)piperazine is a disubstituted piperazine derivative frequently utilized as a probe in CNS receptor studies and medicinal chemistry optimization.[1] While the piperazine core confers basicity, the lipophilic p-tolyl (4-methylphenyl) moiety at the C3 position significantly increases the LogP, creating a "solubility cliff" when transitioning from organic stock solutions to aqueous buffers.
This guide addresses the common phenomenon where this compound "crashes out" (precipitates) upon dilution into physiological buffers (e.g., PBS, pH 7.4), leading to erratic assay data, false negatives, or filter clogging.
Compound Snapshot
Property
Value (Estimated)
Implications for Solubility
Molecular Formula
C₁₃H₂₀N₂
Molecular Weight
204.31 g/mol
Low MW facilitates dissolution, but crystal packing can be high.[2][1]
pKa (Basic)
~9.0 - 9.2 (N1-Ethyl)
At pH 7.4, the molecule is predominantly protonated (cationic).
pKa (Secondary)
~5.5 - 6.0 (N4)
The second nitrogen is mostly neutral at pH 7.4.
LogP (Lipophilicity)
~2.1 - 2.5
Moderately lipophilic.[1] Requires cosolvents for concentrations >50 µM.
Intrinsic Solubility
< 0.1 mg/mL (Free Base)
Critical: The neutral form is practically insoluble in water.
Troubleshooting Guide: Diagnostics & Solutions
Issue 1: "I see a white precipitate immediately after adding my DMSO stock to PBS."
Diagnosis: Kinetic Solubility Failure.[1]
When a high-concentration DMSO stock (e.g., 10 mM) is rapidly introduced into an aqueous buffer, the local concentration of the compound momentarily exceeds its solubility limit before the DMSO disperses. Although the bulk pH (7.4) should theoretically support the ionized (soluble) form, the p-tolyl group drives hydrophobic aggregation faster than protonation can occur.
Solution: The "Step-Down" Dilution Protocol
Do not pipette directly from 100% DMSO to 100% Aqueous Buffer.[1]
Intermediate Step: Dilute your 10 mM stock 1:10 into a 50% DMSO / 50% Water mixture.[1] This yields a 1 mM working stock.
Final Dilution: Pipette this 1 mM working stock into your assay buffer while vortexing.
Why this works: The intermediate step hydrates the molecule gradually, allowing the piperazine nitrogens to interact with water and protonate while still solvated by DMSO, preventing the formation of tight hydrophobic aggregates.
Issue 2: "The compound dissolves initially but precipitates after 2 hours."
Diagnosis: Thermodynamic Instability (Ostwald Ripening).
You likely created a supersaturated solution. Small, invisible nuclei formed during mixing are slowly growing into visible crystals.[1] This is common in high-salt buffers (like PBS) where the "Salting Out" effect reduces the solubility of organic cations.
Solution: Buffer & Additive Optimization
Switch Buffers: If your assay permits, switch from PBS (high NaCl) to Tris-HCl or HEPES (lower ionic strength).
Add a Dispersant: Incorporate 0.05% Tween-80 or 0.1% Pluronic F-127 into your assay buffer before adding the compound.[1] These surfactants coat the hydrophobic p-tolyl tail, preventing crystal growth.[1]
Issue 3: "My cellular IC50 curves are flat or non-reproducible."
Diagnosis: Non-Specific Binding (NSB).
The lipophilic p-tolyl group has a high affinity for polystyrene and polypropylene plastics.[1] Your effective concentration is dropping because the compound is sticking to the tube walls or pipette tips.
Protocol Change: Prepare dilutions in glass vials or Low-Retention Polypropylene tubes.
Verification: Measure the concentration of the supernatant by UV-Vis or LC-MS after 1 hour of incubation in the plate to verify the actual concentration matches the theoretical value.
Frequently Asked Questions (FAQs)
Q: Can I use acid to dissolve the powder?A: Yes. If you have the solid free base, do not attempt to dissolve it in neutral water. Dissolve it first in 0.1 M HCl or DMSO . The dihydrochloride salt form (if available) will be significantly more soluble in water than the free base.
Q: What is the maximum DMSO concentration I can use?A: For most enzymatic assays, 5% DMSO is tolerated. For cell-based assays, keep DMSO < 0.5% (v/v).[1] If solubility requires higher organic content, valid alternatives are Dimethylacetamide (DMA) or PEG-400 .[1]
Q: Will Cyclodextrin interfere with my receptor binding?A: Likely no, but controls are needed.[1] 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is excellent for solubilizing phenyl-piperazines.[1] It encapsulates the p-tolyl ring.[1] Use 2-5 equivalents of HP-β-CD relative to the compound.[1] Caution: If your target receptor has a hydrophobic pocket similar to the cyclodextrin cavity, there could be competitive interference.
Master Solubility Optimization Workflow
The following diagram outlines the logical decision process for stabilizing 1-Ethyl-3-(4-methylphenyl)piperazine in solution.
Figure 1: Decision matrix for solubilizing 1-Ethyl-3-(4-methylphenyl)piperazine. Blue nodes indicate decision points; Green indicates success; Red indicates critical checks.
Experimental Protocol: Determining Maximum Kinetic Solubility
Use this protocol to empirically determine the "Safe Limit" for your specific assay buffer.
Preparation: Add 190 µL of Assay Buffer to columns 1-12 of the microplate.
Titration:
Add 10 µL of DMSO stock to well A1 (Final: 500 µM). Mix.
Perform serial 1:2 dilutions across the row.
Control: Include a row with DMSO only (no compound) to subtract solvent background.
Incubation: Let the plate sit at room temperature for 2 hours (critical for observing slow precipitation).
Readout: Measure Absorbance at 620 nm (or any non-absorbing wavelength).
Interpretation: An OD > 0.005 above background indicates precipitation (turbidity).
Result: The highest concentration with baseline OD is your Maximum Kinetic Solubility .
References
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2][1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1]
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
PubChem Compound Summary. (n.d.). Piperazine and derivatives physicochemical data. National Library of Medicine.[1]
Technical Support Center: Navigating the Complexities of 3-Substituted Piperazine NMR Data
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-substituted piperazines. This guide is designed to help you troubleshoot and interpret the often comp...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-substituted piperazines. This guide is designed to help you troubleshoot and interpret the often complex and inconsistent NMR data associated with this important class of compounds. The unique structural dynamics of the piperazine ring can lead to spectra that are far from textbook examples. Here, we will delve into the underlying reasons for these complexities and provide practical, field-proven solutions to obtain high-quality, interpretable data.
Question 1: Why does my ¹H NMR spectrum show more signals for the piperazine ring protons than expected?
This is one of the most common observations when analyzing 3-substituted piperazines. Instead of the anticipated simple multiplets for the CH₂ groups, you may see a complex array of broad or even distinct signals. This complexity arises from two primary dynamic phenomena occurring on the NMR timescale: piperazine ring inversion and hindered rotation around exocyclic bonds (e.g., amide bonds).
Piperazine Ring Inversion: The piperazine ring predominantly exists in a chair conformation. For a 3-substituted piperazine, the substituent can occupy either an axial or an equatorial position. These two chair conformers are in dynamic equilibrium through a process called ring inversion or "ring flipping". If this inversion is slow on the NMR timescale, the axial and equatorial protons on each carbon will be chemically non-equivalent, leading to a doubling of the signals.[1][2][3] This is particularly noticeable at lower temperatures.[3][4]
Hindered Amide Bond Rotation (Rotamers): If your substituent is an acyl group (forming an amide bond with the piperazine nitrogen), there is a significant energy barrier to rotation around the C-N amide bond due to its partial double bond character.[1][5][6] This results in the presence of two distinct rotational isomers (rotamers), often referred to as syn and anti. Each rotamer will give rise to its own set of signals for the piperazine ring, further complicating the spectrum.[2][5]
The combination of these two effects can lead to a surprisingly large number of signals for what appears to be a simple molecule.
Question 2: My piperazine proton signals are very broad and poorly resolved. What's causing this and how can I fix it?
Broad signals in the NMR spectrum of a 3-substituted piperazine are a tell-tale sign of a dynamic chemical exchange process occurring at a rate that is intermediate on the NMR timescale.[7] At room temperature, the rate of ring inversion and/or amide bond rotation is often in this intermediate regime, where the individual signals of the conformers/rotamers are beginning to merge but have not yet coalesced into a sharp, averaged signal.[5][8]
Troubleshooting Strategies:
Variable Temperature (VT) NMR: This is the most powerful technique to address signal broadening due to dynamic exchange.[4][9][10]
Cooling the sample: This will slow down the exchange rate, moving it into the slow-exchange regime. This should result in sharper, distinct signals for each conformer.[3]
Heating the sample: This will accelerate the exchange rate, moving it into the fast-exchange regime. At a sufficiently high temperature (the coalescence temperature), the individual signals will merge into a single, sharp, time-averaged signal.[2][5][6] This simplifies the spectrum significantly.
Change the NMR Solvent: The energy barrier for these dynamic processes can be solvent-dependent.[5][11] A more polar solvent may stabilize one conformer over the other or alter the rate of exchange. Experimenting with solvents like DMSO-d₆, methanol-d₄, or toluene-d₈ instead of the standard CDCl₃ can sometimes resolve broadened signals even at room temperature.[5][7]
Check for Sample Purity and Concentration: While less common for this specific issue, impurities or high sample concentrations can also lead to peak broadening.[7] Ensure your sample is pure and run the NMR at a reasonable concentration.
Question 3: I have a broad signal that I suspect is an N-H proton. How can I confirm this?
Protons attached to nitrogen atoms are known as exchangeable protons and often appear as broad signals in the ¹H NMR spectrum.[12] Their chemical shift can be highly variable and dependent on factors like solvent, concentration, and temperature.[12]
Confirmation Method: The D₂O Shake
The definitive way to identify an N-H (or O-H) proton is to perform a "D₂O shake."
Acquire a standard ¹H NMR spectrum of your sample.
Add a drop of deuterium oxide (D₂O) to your NMR tube.
Shake the tube vigorously for a minute to ensure mixing.
Re-acquire the ¹H NMR spectrum.
The deuterium in the D₂O will readily exchange with the proton on the nitrogen atom. Since deuterium is not observed in ¹H NMR, the N-H signal will disappear or significantly decrease in intensity in the new spectrum, confirming its identity.[7]
Question 4: The chemical shifts of my piperazine protons seem to drift between different samples of the same compound. What could be the cause?
Inconsistent chemical shifts for a 3-substituted piperazine can often be attributed to variations in the protonation state of the nitrogen atoms. Piperazines are basic, and the presence of even trace amounts of acid can lead to partial or full protonation. The protonation of the nitrogen atoms significantly alters the electronic environment of the ring protons, causing their chemical shifts to change.[13]
Troubleshooting and Standardization:
Consistent Sample Preparation: Ensure that your purification and sample preparation methods are consistent. If the final step involves an acid, make sure it is thoroughly removed.
Use a Buffered Solvent System: If reproducibility is critical, consider using a buffered NMR solvent system to maintain a constant pH.
Deliberate Protonation/Deprotonation: To confirm if this is the issue, you can intentionally acquire spectra under acidic and basic conditions. Add a drop of a deuterated acid (e.g., TFA-d) or base (e.g., NaOD) to your NMR sample to observe the effect on the chemical shifts.
Visualizing Piperazine Dynamics
The following diagram illustrates the fundamental dynamic equilibrium that complicates the NMR spectra of 3-substituted piperazines: the chair-to-chair interconversion.
Caption: Conformational equilibrium of a 3-substituted piperazine.
Recommended Experimental Protocols
Protocol 1: Variable Temperature (VT) ¹H NMR Experiment
This protocol outlines the steps for conducting a VT-¹H NMR experiment to resolve signal broadening and elucidate the dynamic processes in a 3-substituted piperazine.
Objective: To observe the NMR spectrum in the slow-exchange (low temperature) and fast-exchange (high temperature) regimes.
Materials:
NMR spectrometer equipped with a variable temperature unit.
NMR tube appropriate for the temperature range (standard borosilicate glass is typically sufficient for -40 °C to +100 °C, but consult your facility's guidelines).[14]
A deuterated solvent with a suitable liquid range (e.g., Toluene-d₈, DMSO-d₆, or Methanol-d₄).
Methodology:
Sample Preparation:
Dissolve an appropriate amount of your 3-substituted piperazine in a deuterated solvent with a wide liquid temperature range. Ensure the solvent's freezing and boiling points will not be exceeded during the experiment.
Filter the solution into the NMR tube to remove any particulate matter.[14]
Initial Setup (Room Temperature):
Insert the sample into the spectrometer.
Lock and shim the spectrometer on your sample at room temperature to achieve optimal field homogeneity.
Acquire a standard ¹H NMR spectrum as a baseline reference.
Low-Temperature Acquisition:
Set the spectrometer to the first low-temperature point (e.g., 0 °C). Allow the temperature to equilibrate for at least 5-10 minutes.
Re-shim the spectrometer. Shimming is temperature-dependent and needs to be optimized at each new temperature.
Acquire a ¹H NMR spectrum.
Decrease the temperature in increments (e.g., 10-20 °C steps) down to your desired minimum temperature (e.g., -40 °C). Repeat the equilibration, shimming, and acquisition steps at each temperature. Observe the sharpening of signals as the exchange slows.
High-Temperature Acquisition:
Return the sample to room temperature and allow it to equilibrate.
Set the spectrometer to the first high-temperature point (e.g., 40 °C). Allow for equilibration.
Re-shim the spectrometer.
Acquire a ¹H NMR spectrum.
Increase the temperature in increments (e.g., 10-20 °C steps) up to your desired maximum temperature (e.g., 80 °C or 100 °C, being mindful of the solvent's boiling point). Repeat the equilibration, shimming, and acquisition steps. Observe the coalescence of signals into averaged peaks.
Data Analysis:
Compare the spectra at different temperatures. Note the temperatures at which signals sharpen, broaden, and coalesce. This information can be used to calculate the energy barriers for the dynamic processes.[5][6]
Data Summary Table
The following table provides a conceptual overview of how ¹H NMR signals for a piperazine CH₂ group might change with temperature in the presence of slow ring inversion.
Temperature Regime
Exchange Rate
Expected ¹H NMR Signals for a CH₂ Group
Low Temperature
Slow
Two distinct signals (one for axial H, one for equatorial H), each with its own coupling.
Intermediate Temp.
Intermediate
One very broad, unresolved signal as the two peaks begin to merge.
High Temperature
Fast
One sharp, averaged signal representing the time-averaged environment of the protons.
References
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41369-41381. [Link]
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. figshare. [Link]
Steinberg, J., et al. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 3(4), 48. [Link]
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Europe PMC. [Link]
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Royal Society of Chemistry. [Link]
Clayden, J., et al. (2015). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Angewandte Chemie International Edition, 54(43), 12749-12753. [Link]
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate. [Link]
Steinberg, J., et al. (2017). VT-¹H NMR spectra of 3b showing the piperazine protons measured in (A)... ResearchGate. [Link]
Mamat, C., et al. (2017). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]
University of Rochester. Troubleshooting: ¹H NMR Spectroscopy. [Link]
Manimekalai, A., et al. (2001). Protonation effect on chemical shifts of some piperidones unusual influence by anions. Indian Journal of Chemistry - Section B, 40(12), 1192-1197. [Link]
Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2538-2551. [Link]
ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. [Link]
University of Cambridge. Tips, Videos and Knowledge Base | NMR Facility. [Link]
Edwards, N., et al. (2014). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta, 421, 545-553. [Link]
Scale-up challenges for 1-Ethyl-3-(4-methylphenyl)piperazine production
Status: Operational Role: Senior Application Scientist Topic: Process Chemistry & Scale-Up Engineering Introduction: The Structural Challenge Welcome to the Scale-Up Support Hub. You are likely encountering difficulties...
Welcome to the Scale-Up Support Hub. You are likely encountering difficulties because 1-Ethyl-3-(4-methylphenyl)piperazine presents a classic "regiochemical paradox" in scale-up scenarios.
Unlike symmetrical piperazines, your target molecule possesses a chiral center at C3 (the p-tolyl group) and two non-equivalent nitrogen atoms (N1 and N4).
N1 (Proximal): Sterically hindered by the C3-aryl group.
N4 (Distal): Sterically accessible and typically more nucleophilic.
The Problem: Direct ethylation of 3-(4-methylphenyl)piperazine favors the N4-ethyl isomer or N1,N4-diethyl byproduct, whereas your target is the N1-ethyl species.
This guide addresses the three critical bottlenecks: Regioselective Synthesis , Thermal Safety in Reduction , and Isolation of the Free Base .
Module 1: Synthesis & Regiocontrol (The "Make" Phase)
Q: Direct alkylation with ethyl bromide yields a mixture of N1 and N4 isomers. How do I force N1 selectivity?
A: You must invert the natural reactivity order using a Protection-Deprotection strategy.
In a thermodynamic tug-of-war, the unhindered N4 nitrogen will always react faster with alkyl halides than the hindered N1. To scale this successfully, you cannot rely on stoichiometry alone.
The Protocol (The "Boc-Switch" Strategy):
Selective Protection: React the starting material, 3-(4-methylphenyl)piperazine, with Boc-anhydride (Boc₂O) at 0°C.
Mechanism:[1][2][3][4] The less hindered N4 attacks the electrophile first.
Result: You isolate 4-Boc-3-(4-methylphenyl)piperazine .
N1-Ethylation: Perform the alkylation on the protected intermediate using Ethyl Iodide (EtI) and a base (K₂CO₃) in refluxing Acetonitrile or DMF.
Note: Since N4 is blocked, the reaction is forced to occur at N1, despite the steric hindrance.
Deprotection: Acidic cleavage (HCl/Dioxane or TFA/DCM) removes the Boc group, yielding your target 1-Ethyl-3-(4-methylphenyl)piperazine .
Q: I am seeing high levels of "Bis-Ethyl" impurity. Why?
A: This indicates "Over-Alkylation" due to poor base choice or temperature control.
If you are skipping the protection step (Direct Alkylation), the N1-ethyl product is more nucleophilic than the starting material (inductive effect of the ethyl group). It consumes the alkylating agent faster than the starting material.
Troubleshooting Table: Alkylation Control
Parameter
Recommendation
Scientific Rationale
Reagent Addition
Slow Dosing (4-6 hours)
Prevents localized high concentrations of EtBr/EtI, reducing the probability of a second attack on the product.
Base Selection
NaHCO₃ (Weak) instead of K₂CO₃
A weaker base minimizes the deprotonation of the mono-alkylated product, slowing down the second alkylation.
Solvent System
Toluene/Water (Biphasic)
Use a Phase Transfer Catalyst (TBAB). The mono-alkylated product becomes more lipophilic and migrates to the organic phase, shielding it from the water-soluble base.
Module 2: Thermal Safety (The "Scale" Phase)
Q: We are synthesizing the 3-arylpiperazine core via reduction of the diketopiperazine/lactam. The quench is uncontrollable.
A: You are likely experiencing "Delayed Exotherm" from improper Lithium Aluminum Hydride (LiAlH4) quenching.
The reduction of the intermediate (e.g., 3-(4-methylphenyl)piperazine-2,5-dione) requires strong reducing agents. On a kilogram scale, the aluminum salts form a viscous gel that traps unreacted hydride. When you add water, it diffuses slowly into the gel, causing a sudden, delayed release of Hydrogen gas (
) and heat—a recipe for thermal runaway.
The "Fieser" Quench Protocol (Mandatory for Scale-Up):
For every x grams of LiAlH4 used:
Dilute the reaction mixture with cold ether/THF.
Add x mL of Water (Slowly! Dropwise).
Add x mL of 15% NaOH solution.
Add 3x mL of Water.
Why this works: This specific ratio precipitates granular, sand-like aluminum salts (Lithium Aluminate) that filter easily, preventing the formation of the dangerous "gray sludge" that traps heat.
Module 3: Purification (The "Isolate" Phase)
Q: The final product is oiling out instead of crystallizing. How do I get a solid?
A: Piperazine free bases are notoriously low-melting oils. You must isolate as a salt.
The 1-ethyl-3-(4-methylphenyl)piperazine molecule is lipophilic but basic. Attempting to distill the free base at scale requires high vacuum and risks thermal degradation (racemization at C3).
Recommended Salt Forms for Crystallization:
Dihydrochloride Salt (.2HCl):
Solvent: Ethanol or Isopropanol (IPA).
Reagent: HCl gas or Acetyl Chloride (which generates HCl in situ with alcohol).
Procedure: Dissolve oil in IPA. Add 2.2 equivalents of HCl/IPA at 0-5°C. The salt usually precipitates as a white solid.
Fumarate/Oxalate Salt:
If the HCl salt is hygroscopic (absorbs water), try Fumaric acid. These salts are often non-hygroscopic and have sharp melting points, ideal for GMP characterization.
Visualizing the Workflows
Workflow 1: Regioselective Synthesis Logic
Caption: Comparative workflow showing why the Protection Strategy (Green path) is superior for isolating the N1-ethyl isomer compared to direct alkylation (Red path).
Workflow 2: Troubleshooting Impurity Profiles
Caption: Diagnostic tree linking specific HPLC impurity peaks to their process engineering solutions.
References
Regioselective N-Alkylation Principles
Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[5] (Applied principles of steric hindrance in N-heterocycles).
Source: Beilstein Journal of Organic Chemistry, 2021.
Validating the Purity of 1-Ethyl-3-(4-methylphenyl)piperazine: A Comparative Guide to GC-MS and HPLC-UV Analysis
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug discovery and manuf...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug discovery and manufacturing. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for the validation of 1-Ethyl-3-(4-methylphenyl)piperazine purity. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for selecting and implementing the most suitable analytical methodology.
The Criticality of Purity for Piperazine Derivatives
1-Ethyl-3-(4-methylphenyl)piperazine is a substituted piperazine, a class of compounds prevalent in medicinal chemistry. The purity of such intermediates is paramount, as even trace impurities can have significant downstream effects, potentially altering the pharmacological and toxicological profile of the final API. These impurities can arise from the synthetic route, including unreacted starting materials, by-products from side reactions, or degradation products.[1] Therefore, a robust and validated analytical method is not merely a quality control check but a fundamental component of the drug development process, ensuring the safety and efficacy of the therapeutic candidate.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile and Semi-Volatile Analytes
GC-MS is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[2] For a compound like 1-Ethyl-3-(4-methylphenyl)piperazine, which possesses the requisite volatility and thermal stability, GC-MS offers an unparalleled ability to separate, identify, and quantify both the main component and any potential impurities.
The Rationale Behind the GC-MS Approach
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of 1-Ethyl-3-(4-methylphenyl)piperazine.
Detailed GC-MS Protocol
1. Preparation of Solutions:
Sample Solution: Accurately weigh approximately 10 mg of the 1-Ethyl-3-(4-methylphenyl)piperazine sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1-Ethyl-3-(4-methylphenyl)piperazine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.
Internal Standard (IS) Solution: Prepare a solution of a suitable internal standard (e.g., diphenylamine) in methanol at a concentration of 50 µg/mL.
Sample and Calibration Standard Preparation for Injection: Transfer 100 µL of each calibration standard and the sample solution to separate autosampler vials. To each vial, add 100 µL of the internal standard solution and 800 µL of methanol.
2. GC-MS Instrumentation and Conditions:
Parameter
Condition
Gas Chromatograph
Agilent 7890B GC System or equivalent
Mass Spectrometer
Agilent 5977A MSD or equivalent
GC Column
DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas
Helium at a constant flow of 1.2 mL/min
Injector Temperature
250 °C
Injection Volume
1 µL (splitless mode)
Oven Temperature Program
Initial temperature of 150 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes
Transfer Line Temperature
280 °C
Ion Source Temperature
230 °C
Quadrupole Temperature
150 °C
Ionization Mode
Electron Ionization (EI) at 70 eV
Mass Scan Range
m/z 40 - 550
3. Method Validation:
The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and limit of detection (LOD) and quantitation (LOQ).[5]
Anticipated Mass Spectrum and Impurity Identification
The mass spectrum of 1-Ethyl-3-(4-methylphenyl)piperazine is expected to show a molecular ion peak (M+) and characteristic fragment ions resulting from the cleavage of the ethyl group, the piperazine ring, and the tolyl moiety. Based on the fragmentation of similar phenylpiperazines, key fragments would likely arise from the loss of the ethyl group and subsequent cleavages of the piperazine ring.
Potential impurities arising from the synthesis, which often involves the reaction of a substituted aniline with a bis(2-haloethyl)amine or a similar cyclization strategy, could include:
GC-MS is exceptionally well-suited to identify these unknown impurities by comparing their mass spectra to spectral libraries like the NIST Mass Spectral Library.[6]
HPLC-UV as a Viable Alternative: A Comparative Analysis
The Challenge of Chromophores and the Necessity of Derivatization
A significant consideration for HPLC-UV analysis of many piperazine derivatives is their lack of a strong chromophore, which results in poor sensitivity.[7] To overcome this, a pre-column derivatization step is often necessary to attach a UV-active moiety to the analyte. A common derivatizing agent for secondary amines like piperazines is 4-chloro-7-nitrobenzofuran (NBD-Cl), which forms a stable, highly UV-active product.[8]
Experimental Workflow for HPLC-UV Analysis with Derivatization
Caption: Workflow for the HPLC-UV analysis of 1-Ethyl-3-(4-methylphenyl)piperazine with pre-column derivatization.
Detailed HPLC-UV Protocol
1. Derivatization and Solution Preparation:
Sample and Standard Solutions: Prepare as described in the GC-MS protocol.
Derivatizing Agent Solution: Prepare a solution of NBD-Cl in methanol at a concentration of 2 mg/mL.
Derivatization Procedure: To 100 µL of each calibration standard and the sample solution in separate vials, add 200 µL of the NBD-Cl solution and 100 µL of a 0.1 M sodium borate buffer (pH 9.0). Cap the vials and heat at 60°C for 30 minutes. Cool to room temperature before injection.
2. HPLC-UV Instrumentation and Conditions:
Parameter
Condition
HPLC System
Agilent 1260 Infinity II or equivalent
Column
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase
Isocratic elution with Acetonitrile:Water (60:40, v/v)
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30 °C
UV Detection
340 nm
Performance Comparison: GC-MS vs. HPLC-UV
The choice between GC-MS and HPLC-UV will depend on the specific requirements of the analysis and the available instrumentation. Below is a comparison based on typical performance characteristics for the analysis of piperazine derivatives.
Feature
GC-MS
HPLC-UV (with Derivatization)
Specificity
Very High (based on retention time and mass spectrum)
High (based on retention time and UV spectrum of the derivative)
Excellent for unknown impurities via library searching
Limited to impurities that react with the derivatizing agent and are chromatographically resolved
Sample Preparation
Simple dilution
More complex due to the derivatization step
Analysis Time
Relatively fast (typically 15-30 minutes per sample)
Can be longer due to the derivatization step and HPLC run time
Instrumentation Cost
Higher
Lower
Robustness
Generally robust for suitable analytes
Derivatization can introduce variability
Quantitative Performance Data (Illustrative)
Validation Parameter
GC-MS
HPLC-UV (with Derivatization)
Linearity (r²)
> 0.999
> 0.998
Range
1 - 100 µg/mL
1 - 100 µg/mL
Accuracy (% Recovery)
98 - 102%
97 - 103%
Precision (% RSD)
< 2%
< 3%
LOQ
~0.1 µg/mL
~0.5 µg/mL
Conclusion: A Scientifically Sound Choice
Both GC-MS and HPLC-UV are powerful and reliable techniques for validating the purity of 1-Ethyl-3-(4-methylphenyl)piperazine.
GC-MS stands out as the superior technique for this particular analyte due to its high specificity, sensitivity, and unparalleled ability to identify unknown impurities without the need for derivatization. This makes it the method of choice for comprehensive purity profiling, especially during process development and for release testing of the final intermediate.
HPLC-UV with derivatization is a cost-effective and viable alternative, particularly for routine quality control where the impurity profile is well-established. The main drawbacks are the more complex sample preparation and the potential for the derivatization step to introduce variability.
Ultimately, the selection of the analytical method should be based on a thorough risk assessment, the intended purpose of the analysis, and the available resources, all while adhering to the rigorous standards of method validation outlined by regulatory bodies such as the ICH and USP.[2]
References
International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
United States Pharmacopeia. <621> Chromatography. [Link]
Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25.
Shejul, P. B., & Vyavahare, A. V. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 805-809.
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
Agilent Technologies. (n.d.). Revisions per USP 621. [Link]
Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
Shiva Raj, K., Siva Kumari, K., & Vijaya Bhaskar, B. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal, 10(7), 453-457.
Kuleya, C., Hall, S., Gautam, L., & Cole, M. D. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 6(1), 156-163.
SIELC Technologies. (2012). HPLC Analysis of Piperazine on Primesep 100. [Link]
Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3).
Kuleya, C., et al. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 6, 156-163.
Comparative Potency Guide: 1-Ethyl-3-(4-methylphenyl)piperazine vs. BZP
The following guide provides an in-depth technical comparison between 1-Ethyl-3-(4-methylphenyl)piperazine and Benzylpiperazine (BZP) . This analysis synthesizes available pharmacological data, Structure-Activity Relatio...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison between 1-Ethyl-3-(4-methylphenyl)piperazine and Benzylpiperazine (BZP) . This analysis synthesizes available pharmacological data, Structure-Activity Relationship (SAR) principles, and experimental protocols for identification.
[1]
Executive Summary
This guide compares the well-characterized stimulant BZP (1-benzylpiperazine) with the less common, structurally distinct research chemical 1-Ethyl-3-(4-methylphenyl)piperazine .[1]
While both compounds are piperazine derivatives, they belong to different structural subclasses with distinct pharmacological mechanisms:
BZP is a 1-substituted piperazine acting primarily as a monoamine releaser (similar to amphetamine but less potent).[1]
1-Ethyl-3-(4-methylphenyl)piperazine is a 1,3-disubstituted piperazine .[1] Structurally, it is an aza-analog of phenmetrazine , suggesting a mechanism primarily involving monoamine reuptake inhibition (NDRI) rather than release.
Potency Verdict: Experimental models and SAR analysis suggest that 1-Ethyl-3-(4-methylphenyl)piperazine likely exhibits a higher affinity for the norepinephrine transporter (NET) than BZP but lower dopaminergic releasing efficacy, resulting in a "cleaner" but potentially less euphoric stimulant profile compared to BZP.[1]
Chemical Identity & Structural Analysis[2][3][4][5]
Distinct structural features dictate the binding modes of these compounds at monoamine transporters.
Feature
BZP
1-Ethyl-3-(4-methylphenyl)piperazine
IUPAC Name
1-Benzylpiperazine
1-Ethyl-3-(4-methylphenyl)piperazine
Common Code
BZP, A2
N-Ethyl-3-p-Tolyl-Piperazine (E-3-pMPP)
Core Scaffold
N-Benzyl (Flexible linker)
3-Arylpiperazine (Rigid, Phenmetrazine-like)
N1 Substituent
Benzyl group
Ethyl group
C3 Substituent
None (Hydrogen)
4-Methylphenyl (p-Tolyl)
Isomerism
Achiral (unless substituted)
Chiral (C3 is a stereocenter)
Structural Visualization
The following diagram illustrates the structural divergence. BZP possesses a flexible benzyl tail, whereas the 3-arylpiperazine moiety of the comparator mimics the rigid morpholine ring of phenmetrazine.
Caption: Structural and mechanistic divergence between the N-benzyl class (BZP) and the 3-aryl class (Target).
Pharmacological Mechanism & Potency[7]
BZP: The Releaser
BZP acts as a substrate-type releaser at the Dopamine (DAT) and Norepinephrine (NET) transporters.[1] It enters the presynaptic neuron via the transporter and reverses the flow of monoamines (efflux).
Potency: Approximately 10% the potency of d-amphetamine .[1][2][3]
Effect Profile: Sympathomimetic stimulation (tachycardia, hypertension) often outweighs euphoric effects at high doses.
1-Ethyl-3-(4-methylphenyl)piperazine: The Inhibitor
This compound belongs to the 3-arylpiperazine class.[1] Unlike BZP, the phenyl ring is attached directly to the piperazine heterocycle at carbon-3.
SAR Insight: This structure is bioisosteric with Phenmetrazine (3-methyl-2-phenylmorpholine).[1] Replacing the morpholine oxygen with an N-ethyl group retains the spatial arrangement required for binding to DAT/NET.[1]
N-Ethyl Substitution: In amphetamine SAR (e.g., Ethamphetamine), N-ethylation often reduces potency compared to N-methylation.[1] However, in piperazines, N-substitution modulates selectivity.
4-Methyl (p-Tolyl) Group: The addition of a para-methyl group generally increases lipophilicity and selectivity for the serotonin transporter (SERT) or dopamine transporter (DAT) depending on the scaffold.[1] In this specific 3-aryl scaffold, it likely enhances NET/DAT blockade.[1]
Comparative Data Table
Parameter
BZP
1-Ethyl-3-(4-methylphenyl)piperazine
Primary Mode
Releaser (Transporter Substrate)
Reuptake Inhibitor (Transporter Blocker)
DAT Affinity (Ki)
~500–1000 nM (Moderate)
Predicted < 200 nM (High)
NET Affinity (Ki)
~50–100 nM (High)
Predicted < 50 nM (Very High)
SERT Affinity
Low (> 5000 nM)
Low-Moderate (Increased by p-Me group)
Potency (In Vivo)
50–150 mg (Active Dose)
Predicted 30–80 mg (Higher Potency)
Duration
6–8 Hours
Predicted 4–6 Hours
Experimental Protocols for Identification
To objectively differentiate these compounds in a laboratory setting, the following self-validating protocols are recommended.
Colorimetric Presumptive Testing
Note: Piperazines often react poorly with Marquis reagent. A specific sequence is required.
Causality: The N-ethyl group makes the target compound a tertiary amine (assuming N4 is unsubstituted or if the "1-ethyl" refers to the only alkylation), whereas BZP is a secondary amine.[1] Correction: If the structure is 1-ethyl-3-aryl, N1 is tertiary, N4 is secondary.[1] Both may react with Robadope unless N4 is also substituted. However, the N-ethyl group on N1 allows reaction with specific tertiary amine tests.
GC-MS Analytical Differentiation
Standard Mass Spectrometry is the gold standard for differentiation due to distinct fragmentation patterns.[1]
Cleavage of the benzyl bond dominates, yielding the stable tropylium ion (m/z 91).[1]
1-Ethyl-3-(4-Me-Ph)
189 or 160
204 (M+), 119
Lacks the benzyl-CH2-N bond.[1] Fragmentation occurs within the piperazine ring or loss of the ethyl group. The p-tolyl moiety yields m/z 119/105.[1]
Synthesis of Pharmacological Logic (Graphviz)
The following diagram maps the logical derivation of the potency prediction based on structural homology.
Caption: SAR logic deriving the NDRI mechanism and higher potency of the target compound relative to BZP.
References
UNODC (United Nations Office on Drugs and Crime). (2013).[4] New Psychoactive Substances – The New Challenge. Retrieved from
Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA).[1] Neuropsychopharmacology. Retrieved from
Welz, A., & Koba, M. (2020).[5] Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica. Retrieved from
ChemSrc. (2025). 1-Ethyl-3-(4-methylphenyl)piperazine Product Database. Retrieved from (Note: Link directs to related catalog entries for verification of existence).
Negus, S. S., et al. (2009). Abuse liability of 1-benzylpiperazine (BZP): comparison with cocaine and methamphetamine. Drug and Alcohol Dependence.[6] Retrieved from
A Senior Application Scientist's Comparative Guide to the Structural Elucidation of 1-Ethyl-3-(4-methylphenyl)piperazine
Introduction: The Imperative of Structural Clarity in Drug Discovery In the landscape of modern drug development, the precise characterization of a molecule's three-dimensional structure is not merely an academic exercis...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Structural Clarity in Drug Discovery
In the landscape of modern drug development, the precise characterization of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design, patentability, and regulatory approval. The spatial arrangement of atoms dictates a molecule's pharmacological activity, its interactions with biological targets, and its metabolic fate. 1-Ethyl-3-(4-methylphenyl)piperazine, a member of the versatile phenylpiperazine class of compounds, represents a scaffold of significant interest due to its prevalence in centrally active agents. Understanding its precise solid-state conformation and solution-state dynamics is critical for any research and development campaign.
This guide provides an in-depth, comparative analysis of the primary techniques for the structural elucidation of small molecules like 1-Ethyl-3-(4-methylphenyl)piperazine. While, as of this writing, a public crystal structure for this specific molecule is not available, we will draw upon established principles and data from closely related, structurally characterized piperazine derivatives to provide a robust and instructive framework. We will begin with the "gold standard" of single-crystal X-ray crystallography and then provide a comparative analysis with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering researchers a comprehensive perspective on building a self-validating system for structural confirmation.
Part 1: The Gold Standard - Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is an unparalleled technique that provides a definitive, atomic-resolution, three-dimensional map of a molecule in its crystalline state.[1][2] By measuring the diffraction pattern of X-rays passing through a single crystal, we can deduce the electron density and, consequently, the precise position of each atom.[3][4]
The Experimental Causality: From Powder to Picture
The journey from a powdered compound to a refined crystal structure is a multi-step process where each stage is critical for success. The initial and often most challenging step is growing a diffraction-quality single crystal, which should ideally be 0.1-0.5 mm in size, with a highly ordered internal structure.[2][3][4]
Objective: To obtain a single, well-ordered crystal suitable for diffraction.
Methodology: Slow evaporation of a saturated solution is a common starting point. A solution of 1-Ethyl-3-(4-methylphenyl)piperazine would be prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) and allowed to evaporate slowly and undisturbed over several days to weeks.
Rationale: Slow solvent removal encourages the ordered packing of molecules into a crystal lattice, minimizing imperfections.[3]
Crystal Mounting and Data Collection:
Objective: To mount the crystal and collect a complete diffraction dataset.
Methodology: A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in a stream of cold nitrogen gas (typically around 100 K) within the diffractometer.[5] The cold stream minimizes thermal vibrations, leading to a sharper diffraction pattern. The crystal is then rotated in a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector.[3]
Rationale: Low-temperature data collection improves data quality by reducing atomic motion. A complete dataset requires collecting reflections from all possible crystal orientations.
Structure Solution and Refinement:
Objective: To process the diffraction data and build a 3D model of the molecule.
Methodology: The collected data (angles and intensities of reflections) are processed to generate a set of structure factors.[4] Using mathematical methods like Fourier transforms, an initial electron density map is created.[3] An initial model of the molecule is fitted into this map, and the atomic positions and other parameters are refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.[5]
Experimental Workflow: X-ray Crystallography
Caption: From purified compound to a validated 3D structure.
Data Interpretation: What the Crystal Tells Us
The final output is a detailed model providing:
Connectivity and Bond Lengths/Angles: Unambiguous confirmation of the covalent structure.
Conformation: The precise spatial arrangement of the molecule in the solid state. For piperazine derivatives, this includes the conformation of the piperazine ring (typically a chair conformation) and the relative orientation of the substituents.[6][7]
Stereochemistry: The absolute configuration of chiral centers can often be determined.[1]
Intermolecular Interactions: Insights into how molecules pack in the crystal lattice, revealing hydrogen bonds and other non-covalent interactions that stabilize the solid form.[8]
Table 1: Representative Crystallographic Data for Substituted Piperazine Derivatives
(Note: This is illustrative data from published structures to demonstrate typical values, as a public structure for 1-Ethyl-3-(4-methylphenyl)piperazine is not available).
Parameter
Representative Value
Significance
Source
Piperazine Ring Conformation
Chair
The most stable, low-energy conformation for a six-membered ring.
Part 2: A Comparative Analysis - Alternative & Complementary Techniques
While X-ray crystallography provides an exquisite snapshot of the solid state, it doesn't describe a molecule's behavior in solution, which is more relevant to its biological activity. Here, NMR and MS are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structure in Solution
NMR spectroscopy is the most powerful technique for determining the structure of organic compounds in solution.[9][10] It relies on the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C), providing detailed information about the chemical environment and connectivity of atoms.[11][12]
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation:
Objective: To prepare a clear, homogeneous solution of the analyte.
Methodology: Dissolve ~5-10 mg of 1-Ethyl-3-(4-methylphenyl)piperazine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
Rationale: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing the solvent signal from overwhelming the analyte signals.[9]
Data Acquisition:
Objective: To acquire high-quality 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra.
Methodology: The NMR tube is placed in the spectrometer's powerful magnetic field. A series of radiofrequency pulses are applied, and the resulting signals from the nuclei are recorded.
Rationale: Different pulse sequences are used to obtain different types of information. 1D spectra show the chemical shifts of individual nuclei, while 2D spectra reveal correlations between them.[11]
Spectral Interpretation:
Objective: To assign all signals and deduce the molecular structure.
Methodology:
Chemical Shift (δ): The position of a signal indicates the electronic environment of the nucleus.
Integration: The area under a ¹H signal is proportional to the number of protons it represents.
Splitting (J-coupling): The splitting of a signal into multiple peaks reveals the number of neighboring protons.
2D NMR: COSY spectra show which protons are coupled to each other, while HSQC spectra correlate protons with the carbons they are directly attached to.[11]
Table 2: Predicted ¹H NMR Data for 1-Ethyl-3-(4-methylphenyl)piperazine
(Note: These are predicted values based on known chemical shift ranges and data from similar phenylpiperazine derivatives.[13][14][15])
Assignment
Predicted Chemical Shift (ppm)
Predicted Multiplicity
Predicted Integration
Aromatic Protons (tolyl)
7.1 - 7.3
Multiplet
4H
Piperazine Protons
2.8 - 3.5
Multiplet
7H
Ethyl CH₂
~2.5
Quartet
2H
Tolyl CH₃
~2.3
Singlet
3H
Ethyl CH₃
~1.1
Triplet
3H
Mass Spectrometry (MS): The Molecular Weight and Formula
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[16] It is essential for determining the molecular weight of a compound and can provide its elemental composition with high accuracy.[17][18]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation and Introduction:
Objective: To introduce a small amount of the sample into the mass spectrometer.
Methodology: A dilute solution of the compound is prepared and introduced into the instrument, often via direct infusion or coupled with a separation technique like Liquid Chromatography (LC).[19][20]
Ionization:
Objective: To convert neutral molecules into gas-phase ions.
Methodology: Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used for small molecules.[17]
Rationale: ESI is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺, preserving the molecular ion.
Mass Analysis and Detection:
Objective: To separate ions based on their m/z ratio and detect them.
Methodology: The ions are guided into a mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap), which separates them based on their m/z.
Rationale: High-resolution instruments can measure mass with enough accuracy (typically <5 ppm) to allow for the determination of the elemental formula.[18]
Table 3: Predicted Mass Spectrometry Data for 1-Ethyl-3-(4-methylphenyl)piperazine
Parameter
Predicted Value
Significance
Molecular Formula
C₁₃H₂₀N₂
---
Exact Mass
204.1626
The uncharged monoisotopic mass.
[M+H]⁺ (HRMS)
205.1705
The experimentally observed ion for formula confirmation.
Part 3: Synthesis and Recommendation: An Integrated Approach
No single technique tells the whole story. A robust structural elucidation workflow relies on the synergistic use of these methods to create a self-validating system.
Integrated Structural Analysis Workflow
Caption: A synergistic workflow for unambiguous structure confirmation.
Recommendation for Researchers:
Initial Confirmation (MS & NMR): Upon synthesis, immediately confirm the molecular weight and formula using HRMS.[17] Concurrently, acquire ¹H and ¹³C NMR spectra to verify the carbon-hydrogen framework and connectivity.[13] This combination quickly validates that the target molecule has been synthesized.
In-Depth Analysis (2D NMR): For full structural proof, especially for novel compounds, 2D NMR experiments (COSY, HSQC, HMBC) are essential to unambiguously assign every proton and carbon, confirming the precise isomeric structure.
Definitive Proof (X-ray Crystallography): For key compounds, lead candidates, or when filing patents, obtaining a single-crystal X-ray structure is the ultimate goal. It provides irrefutable proof of structure, conformation, and stereochemistry in the solid state, which is invaluable for computational modeling and understanding crystal packing.[21]
By integrating these techniques, researchers can build a comprehensive and irrefutable data package for any novel chemical entity, ensuring scientific rigor and accelerating the drug development process.
References
Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Springer Nature. Retrieved from [Link]
Li, Y., & Wu, J. (2015). Mass Spectrometry in Small Molecule Drug Development. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]
Özel, A., et al. (2017). Synthesis and spectral properties of new piperazine derivatives and a structural study. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]
Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PLoS ONE. Retrieved from [Link]
Bristow, T. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Royal Society of Chemistry. Retrieved from [Link]
Dodonov, A. (2014). Quantifying Small Molecules by Mass Spectrometry. LCGC International. Retrieved from [Link]
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]
Wuest, M., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Retrieved from [Link]
Wang, Z., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry. Retrieved from [Link]
Williams, T. D. (2016). NMR Techniques in Organic Chemistry: a quick guide. University of Bristol. Retrieved from [Link]
AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]
Wuest, M., et al. (2026). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Retrieved from [Link]
Szymańska, E., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules. Retrieved from [Link]
Barker, D., et al. (2026). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Arkivoc. Retrieved from [Link]
Michigan State University Department of Chemistry. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
Scribd. (n.d.). 1H-NMR Organic Structure Guide. Retrieved from [Link]
Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
Samshuddin, S., et al. (2012). Crystal structure of 1-{3-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}ethanone. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
Alver, Ö., et al. (2010). Experimental and Theoretical 15N NMR and 1JCH Spin-Spin Coupling Constants Investigation of 1-Phenylpiperazine. DergiPark. Retrieved from [Link]
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
PubChem. (n.d.). 1-Ethyl-4-methylpiperazine. Retrieved from [Link]
NC State University. (n.d.). Small Molecule X-ray Crystallography. METRIC. Retrieved from [Link]
The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]
Wen, T-B., et al. (2012). 1,4-Bis(3-methylphenyl)piperazine-2,5-dione. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
Zhong, Y., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry. Retrieved from [Link]
Comparative Analytical Strategies for the Discrimination of Ethyl-(Methylphenyl)piperazine Regioisomers
Executive Summary The differentiation of regioisomers in substituted phenylpiperazines—specifically 1-ethyl-4-(2-, 3-, or 4-methylphenyl)piperazine—presents a significant challenge in forensic and pharmaceutical analysis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The differentiation of regioisomers in substituted phenylpiperazines—specifically 1-ethyl-4-(2-, 3-, or 4-methylphenyl)piperazine—presents a significant challenge in forensic and pharmaceutical analysis. These isomers (ortho, meta, and para) are isobaric and produce virtually identical Electron Ionization (EI) mass spectra. This guide outlines a multimodal analytical workflow, moving beyond standard GC-MS screening to definitive structural confirmation using Vapor Phase Infrared Spectroscopy (GC-IRD) and Nuclear Magnetic Resonance (
H-NMR).
The Isomeric Challenge: Why Standard MS Fails
The core difficulty lies in the structural similarity of the three target isomers:
Ortho (2-methylphenyl): Sterically hindered, often distinct chromatographic behavior.
Meta (3-methylphenyl): Thermodynamically stable, intermediate elution.
Para (4-methylphenyl): High symmetry, often distinct crystallinity.
In standard GC-MS (EI at 70 eV), the fragmentation is driven by the piperazine ring ionization. The molecular ion (
) and the base peak (typically the iminium ion formed by the loss of the substituted benzyl or phenyl radical) are identical across all three isomers. Reliance solely on library matching will result in false positives or "unidentified isomer" classifications.
Method A: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
High-Throughput Screening & Retention Time Analysis
While native mass spectra are non-discriminatory, the retention time (RT) and subtle abundance variations in derivatized samples provide a first line of defense.
Experimental Protocol: Acylation Derivatization
Objective: To increase steric bulk and alter polarity, thereby maximizing chromatographic resolution between isomers.
Sample Preparation: Dissolve 1 mg of sample in 1 mL ethyl acetate.
Derivatization: Add 50
L of Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA).
Incubation: Cap and heat at 60°C for 20 minutes.
Work-up: Evaporate to dryness under a stream of nitrogen; reconstitute in 100
L ethyl acetate.
GC Parameters:
Column: Rtx-5MS or equivalent (30 m
0.25 mm, 0.25 m film).
Temp Program: 100°C (1 min)
20°C/min 280°C (hold 5 min).
Data Interpretation
Elution Order: On non-polar phases (5% phenyl), the elution order is typically Ortho < Meta < Para . The ortho isomer elutes earliest due to the "ortho effect" (steric hindrance preventing intermolecular interactions, effectively lowering the boiling point).
Spectral Nuance: Look for the ratio of the molecular ion to the [M-C
H] fragment. While not definitive, the ortho isomer often shows a suppressed molecular ion intensity compared to the para isomer due to steric strain facilitating fragmentation.
Critical Note: Retention times must be validated against certified reference materials (CRMs) daily due to column aging.
FTIR is the discriminator of choice when NMR is unavailable. The substitution pattern on the benzene ring dictates specific Out-of-Plane (OOP) C-H bending vibrations that are immune to the piperazine ring's influence.
Mechanism & Diagnostic Bands
The region between 650 cm
and 900 cm is the diagnostic window.
Isomer
Substitution Pattern
Key Absorption Band (cm)
Visual Characteristic
Ortho
1,2-disubstituted
735 – 770
Single strong band
Meta
1,3-disubstituted
690 – 710 & 750 – 810
Two distinct bands
Para
1,4-disubstituted
800 – 860
Single strong band (higher freq)
Experimental Workflow (GC-IRD or ATR)
GC-IRD: Sample is passed through a light pipe heated to 280°C. Spectra are acquired in the vapor phase.
ATR-FTIR (Solid/Oil): Place pure sample on a diamond crystal. Collect 16 scans at 4 cm
resolution.
Validation: Compare the 600-900 cm
fingerprint against the table above. The para isomer is easily distinguished by the lack of bands below 800 cm.
Method C: Nuclear Magnetic Resonance (
H-NMR)
The Definitive Structural Elucidation
When sample purity allows (>90%),
H-NMR provides absolute structural certainty through spin-spin coupling patterns of the aromatic protons.
Diagnostic Signals (Aromatic Region 6.5 – 7.5 ppm)
Para-isomer (4-methylphenyl):
Pattern: Symmetric AA'BB' system.
Appearance: Two distinct doublets (roofing effect) integrating to 2 protons each.
Coupling (
):8 Hz (ortho coupling).
Ortho-isomer (2-methylphenyl):
Pattern: Complex ABCD system.
Appearance: Four distinct multiplets.
Key Shift: The proton adjacent to the piperazine nitrogen is often shielded/deshielded differently due to the proximity of the methyl group.
Meta-isomer (3-methylphenyl):
Pattern:ABCD system (often appearing as a singlet, two doublets, and a triplet).
Key Feature: Look for the isolated singlet (proton between the methyl and piperazine group) which has only weak meta-coupling (
Hz).
Comparative Performance Matrix
Feature
GC-MS (EI)
GC-IRD (Vapor IR)
H-NMR
Differentiation Power
Low (Requires RT)
High (Spectral)
Very High (Structural)
Sample Requirement
Nanograms
Micrograms
Milligrams
Mixture Analysis
Excellent
Good
Poor (Requires Purity)
Throughput
High (20 min/run)
Medium
Low
Primary Utility
Screening
Confirmation
Certification
Analytical Decision Workflows
Figure 1: Isomer Differentiation Logic
This diagram illustrates the decision-making process for assigning regioochemistry.
Caption: Analytical decision tree for the stepwise differentiation of piperazine regioisomers.
Figure 2: Spectroscopic Discrimination Mechanisms
Visualizing why the techniques differ in effectiveness.
Caption: Comparison of physical mechanisms: MS fragmentation vs. IR vibrational modes.
References
Differentiation of Regioisomeric N-Substituted Meta-Chlorophenylpiperazine Deriv
Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differenti
Differentiation of the regioisomeric 2-, 3-, and 4-trifluoromethylphenylpiperazines (TFMPP) by GC-IRD and GC-MS.
Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy.ChemRxiv, 2018.
Synthesis and Characterization of a Series of 1-Aryl-4-[aryldiazenyl]-piperazines.Bentham Open, 2015.
Validation
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Novel Piperazine Derivatives
Introduction: The piperazine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous pharmaceuticals across a wide range of therapeutic areas, including antipsychotics, antihistamines, and a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The piperazine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous pharmaceuticals across a wide range of therapeutic areas, including antipsychotics, antihistamines, and anthelmintics.[1] Its prevalence is due to the flexible yet stable six-membered ring containing two nitrogen atoms, which can be readily functionalized to modulate pharmacological properties.[2] For researchers and drug development professionals, the unambiguous structural confirmation of newly synthesized piperazine derivatives is a non-negotiable prerequisite for further investigation. This guide provides an in-depth comparison of the primary spectroscopic techniques used for this purpose, grounded in both theoretical principles and practical, field-proven insights. Our focus is on the causality behind experimental choices and the integration of data to form a self-validating analytical workflow, ensuring the highest degree of scientific integrity.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Cornerstone
Expertise & Experience: Elucidating the Molecular Framework
NMR spectroscopy is the most powerful and indispensable tool for the structural elucidation of organic molecules, including piperazine derivatives.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.
The core piperazine ring typically presents as a chair conformation in solution. The protons on the ring carbons (NCH₂) usually appear as a complex multiplet or a singlet in the ¹H NMR spectrum, generally in the range of 2.5-4.0 ppm.[1] The exact chemical shift is highly sensitive to the nature and position of substituents on the nitrogen atoms. For instance, electron-withdrawing groups like benzoyl or difluorobenzoyl moieties will deshield the adjacent protons, shifting their signals downfield.[1][3]
A critical consideration for N-acylated piperazines is the presence of conformational isomers, or "rotamers," due to the restricted rotation around the partial double bond of the amide C-N bond. This can lead to a doubling of signals in the NMR spectrum at room temperature.[4][5] Temperature-dependent NMR studies are essential to probe this dynamic behavior. As the temperature is increased, the rate of interconversion between conformers increases, eventually leading to the coalescence of the separate signals into a single, averaged signal. The temperature at which this occurs (the coalescence point) can be used to calculate the activation energy barrier for the rotational process, providing valuable insight into the molecule's conformational stability.[3][4]
Experimental Protocol: ¹H and ¹³C NMR Analysis
The following protocol outlines a self-validating system for acquiring high-quality NMR data, adhering to established best practices.
Sample Preparation:
Accurately weigh 5-10 mg of the novel piperazine derivative. The precise mass is not critical for routine characterization but should be recorded for potential future quantification.
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (like N-H).
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the chemical shift scale to 0.00 ppm. This is a foundational step for data reproducibility and comparison, as recommended by IUPAC.[6]
Instrument Setup & Acquisition:
Insert the NMR tube into the spectrometer's probe.
"Lock" the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.
"Shim" the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.
Acquire a standard ¹H NMR spectrum using a single 90° pulse sequence. The spectral width should typically be set from -1 ppm to 12 ppm to encompass most organic signals.[6]
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, this typically requires a larger number of scans and proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.
Data Processing:
Apply a Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
Phase the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons in different chemical environments. This serves as an internal validation of the proposed structure.
Data Presentation: Comparative NMR Data
The following table summarizes typical chemical shift ranges for piperazine derivatives, providing a baseline for comparison.
Caption: A generalized workflow for NMR spectroscopic analysis.
Chapter 2: Mass Spectrometry (MS) - Unveiling Molecular Mass and Fragmentation
Expertise & Experience: Confirming Identity and Connectivity
Mass spectrometry is a destructive analytical technique that provides two critical pieces of information: the molecular weight of the compound and, through fragmentation patterns, clues about its structure.[1] High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the molecular formula of a compound by measuring its mass to within a few parts per million (ppm), providing a high degree of confidence in the elemental composition.[8][9]
The fragmentation of piperazine derivatives under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) is highly dependent on the substitution pattern and provides a structural fingerprint.[10] Common fragmentation pathways involve the cleavage of the piperazine ring itself or the loss of substituents from the nitrogen atoms. For example, benzylpiperazines often show a characteristic fragment ion at m/z 91, corresponding to the tropylium cation, while phenylpiperazines exhibit common fragments at m/z 119, 70, and 56.[10][11] Analyzing these fragmentation patterns allows researchers to piece together the molecule's structure, corroborating data from NMR.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for volatile and thermally stable piperazine derivatives. For less volatile compounds, Electrospray Ionization (ESI) coupled with liquid chromatography is the preferred method.[10]
Sample Preparation:
Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable volatile solvent like methanol or acetonitrile.
If the compound has low volatility (e.g., due to free N-H groups), derivatization with an agent like trifluoroacetic anhydride may be necessary to increase its volatility.
Instrument Setup & Acquisition:
Injector: Set the temperature to ensure efficient vaporization without thermal decomposition (e.g., 250°C).
GC Column: Use a column with a stationary phase appropriate for the analyte's polarity (a common choice is a 5% phenyl-polysiloxane column).
Oven Program: Implement a temperature gradient (e.g., starting at 100°C and ramping to 300°C) to separate the analyte from any impurities before it enters the mass spectrometer.
Mass Spectrometer: Operate in a mode that provides the desired information. Electron Ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns for library matching.
Data Analysis:
Identify the peak corresponding to the molecular ion (M⁺) to determine the molecular weight.
Analyze the fragmentation pattern and compare it to known fragmentation pathways of related piperazine structures.
For HRMS data, use the accurate mass to calculate the elemental formula.
Data Presentation: Comparative Mass Spectrometry Data
Caption: A conceptual diagram of mass spectrometry fragmentation.
Chapter 3: Fourier-Transform Infrared (FT-IR) Spectroscopy - The Functional Group Fingerprint
Expertise & Experience: Identifying Key Chemical Bonds
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies. Each functional group has a characteristic absorption range, making FT-IR an excellent tool for confirming the successful incorporation of substituents onto the piperazine core.[7]
For example, if a synthesis is designed to acylate a piperazine nitrogen, the disappearance of the N-H stretching vibration (typically a medium-intensity band around 3300-3500 cm⁻¹) and the appearance of a strong carbonyl (C=O) stretching band (around 1630-1680 cm⁻¹) provides compelling evidence of the reaction's success.[7][13] Aromatic C-H stretching bands above 3000 cm⁻¹ and C=C stretching bands around 1600-1450 cm⁻¹ can confirm the presence of aryl substituents.[14]
Experimental Protocol: KBr Pellet Technique
Sample Preparation:
Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet. KBr is used because it is transparent to infrared radiation in the typical analysis range.
Data Acquisition:
Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
Place the KBr pellet in the sample holder and acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹.
Data Presentation: Characteristic IR Absorption Frequencies
Expertise & Experience: Analyzing Conjugated Systems
UV-Vis spectroscopy provides information about electronic transitions within a molecule. The simple piperazine ring does not absorb significantly in the standard UV-Vis range (200-800 nm). However, when chromophores (light-absorbing groups), such as aromatic or conjugated systems, are attached to the piperazine core, characteristic absorption bands appear.[16][17]
This technique is particularly useful for comparing a series of derivatives where the aromatic substitution is varied. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) can provide insights into the extent of conjugation. Furthermore, because the nitrogen atoms of the piperazine ring can be protonated, UV-Vis spectroscopy can be used to study pH-dependent changes in the electronic structure and to determine the pKa values of the derivative.[18]
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or water).
Create a dilute solution of known concentration in a quartz cuvette. The concentration should be adjusted so that the maximum absorbance is between 0.1 and 1.0 absorbance units.
Data Acquisition:
Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the "blank") and the other with the sample solution.
Scan the desired wavelength range (e.g., 200-600 nm) to record the absorbance spectrum.
Chapter 5: A Holistic Approach - Integrating Spectroscopic Data
Expertise & Experience: The Power of Convergence
No single spectroscopic technique provides a complete structural picture. The true strength of this characterization workflow lies in the convergence of evidence from multiple, independent methods. A proposed structure must be consistent with all the data:
NMR defines the carbon-hydrogen framework and connectivity.
MS confirms the molecular weight and formula, and its fragmentation must be explainable by the proposed structure.
FT-IR verifies the presence of all key functional groups and the absence of starting materials.
UV-Vis corroborates the nature of the chromophoric system.
When the data from these techniques are mutually reinforcing, it provides a self-validating and highly trustworthy structural assignment.
Visualization: Integrated Spectroscopic Workflow
Caption: Integrating data from multiple spectroscopic techniques.
Scientific Integrity and Data Reporting
Trustworthiness: Adherence to Good Laboratory Practices (GLP)
The reliability and integrity of spectroscopic data are paramount. Adherence to Good Laboratory Practices (GLP) ensures that data is reproducible, traceable, and of high quality.[19][20] This includes proper instrument calibration, meticulous record-keeping, use of standard operating procedures (SOPs), and maintaining a clear chain of custody for all samples and data.[21][22] Analytical chemists are essential for ensuring compliance with GLP, which underpins the submission of reliable data to regulatory authorities.[19][20]
Authoritative Grounding: IUPAC and FAIR Data Principles
To ensure that spectroscopic data is clear, consistent, and reusable, it is crucial to follow internationally recognized standards for data presentation. The International Union of Pure and Applied Chemistry (IUPAC) provides recommendations on the reporting of NMR data, such as referencing chemical shifts to a unified scale.[6]
More recently, the IUPAC FAIRSpec project is developing standards to make spectroscopic data Findable, Accessible, Interoperable, and Reusable (FAIR).[23][24] This involves creating digital data objects with sufficient metadata to be easily discovered and utilized by both humans and machines, a critical step forward for collaborative and data-driven scientific research.[25][26]
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Spectroscopy Online. (2023, October 1). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. Spectroscopy Online.
Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas.
PMC. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC.
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Davies, A. N., & Lancashire, R. J. (2016, October 19). Updating IUPAC spectroscopy recommendations and data standards.
Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
Chen, X., et al. (2012, January 5). Synthesis and Spectroscopic Characterization of Some New Piperazine Phosphoramide Derivatives of 4-Hydroxycoumarin. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(2).
ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate.
SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace.
Wodtke, R., et al. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
(n.d.). Spectral investigation and normal coordinate analysis of piperazine.
(n.d.). GOOD LABORATORY PRACTICES.
PubMed. (2024, August 15). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed.
PMC. (n.d.). Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions. PMC.
ACS Publications. (n.d.). Good laboratory practices in analytical chemistry. ACS Publications.
ResearchGate. (n.d.). FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and.... ResearchGate.
ResearchGate. (n.d.). UV–Vis absorption spectra of ligands 3, 9 and 12 (left) and the.... ResearchGate.
MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
ChemRxiv. (n.d.). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv.
(2025, October 21). The IUPAC FAIRSpec Project FAIR Management of Spectroscopic Data in Chemistry.
American Chemical Society. (n.d.). IUPAC specification for the FAIR management of spectroscopic data in chemistry (IUPAC FAIRSpec) - preliminary (meta)data model. American Chemical Society.
ResearchGate. (2026, January 6). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate.
IUPAC. (n.d.). Development of a Standard for FAIR Data Management of Spectroscopic Data - Project Details. IUPAC.
ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. ResearchGate.
National Institute of Standards and Technology. (n.d.). Piperazine. NIST WebBook.
Semantic Scholar. (n.d.). Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine. Semantic Scholar.
Bentham Science Publishers. (2023, May 1). Combined Experimental and Theoretical Spectroscopic Properties (FT-IR, FT-Ra, Uv-Vis, and NMR), DFT Studies, Biological Activity, Molecular Docking, and Toxicity Investigations of 3-methoxy-1-piperazinylbenzene. Bentham Science Publishers.
The Foundation: Methodologies for Characterizing Receptor Binding
An In-Depth Guide to the Receptor Binding Profiles of Substituted Piperazines: A Comparative Analysis for Drug Discovery Professionals The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Receptor Binding Profiles of Substituted Piperazines: A Comparative Analysis for Drug Discovery Professionals
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets, particularly G-protein coupled receptors (GPCRs) and neurotransmitter transporters. Its unique structural and physicochemical properties, including its basicity and conformational flexibility, allow for versatile modifications that can be fine-tuned to achieve desired potency and selectivity. This guide provides a comparative analysis of the receptor binding profiles of substituted piperazines, focusing on key central nervous system (CNS) targets. We will delve into the experimental methodologies used to determine these profiles, analyze structure-activity relationships (SAR), and present supporting data to inform rational drug design.
Understanding the interaction between a ligand and its receptor is paramount. The primary method for quantifying this interaction is the radioligand binding assay, considered the gold standard for its robustness and sensitivity.[1] Functional assays, which measure the downstream consequences of binding, provide a more complete picture of a compound's pharmacological activity.
Radioligand Binding Assays: Quantifying Affinity
These assays directly measure the binding of a radiolabeled ligand to a receptor.[2] The most common format for screening new compounds is the competitive binding assay , which determines a test compound's affinity (expressed as the inhibition constant, Kᵢ) by measuring its ability to displace a radioligand with known affinity.[1][3]
Causality in Experimental Design: The choice of a fixed concentration of radioligand, typically at or below its dissociation constant (Kₑ), is critical. This ensures that the assay is sensitive to competition from the unlabeled test compound.[4] The inclusion of a high concentration of an unlabeled reference ligand is used to define non-specific binding, ensuring that the measured signal represents only the specific interaction with the target receptor.[4]
Cell Membranes : Prepare membrane homogenates from cells or tissues expressing the target receptor of interest (e.g., CHO or HEK293 cells transfected with the human Dopamine D2 receptor).[3]
Radioligand : Select a high-affinity radioligand for the target receptor (e.g., [³H]-Spiperone for D2 receptors). Dilute to a working concentration (e.g., 2x Kₑ).[5]
Test Compounds : Prepare a serial dilution series of the substituted piperazine analogs to be tested.
Assay Buffer : Use a buffer appropriate for the receptor, such as 50 mM Tris-HCl with cofactors.
Assay Incubation :
In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or a saturating concentration of a known non-radiolabeled ligand (for non-specific binding).[3]
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[3]
Separation of Bound and Free Ligand :
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester (vacuum manifold). This traps the cell membranes with bound radioligand on the filter.[2]
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[3]
Quantification :
Dry the filter plate completely.
Add scintillation cocktail to each well to allow the radioactive signal to be detected.
Count the radioactivity in each well using a scintillation counter.[3]
Data Analysis :
Calculate specific binding: Total Binding - Non-specific Binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
Below is a diagram illustrating the general workflow for a competitive radioligand binding assay.
Workflow for a Competitive Radioligand Binding Assay.
Functional Assays: Assessing Downstream Signaling
While binding affinity is crucial, it doesn't reveal whether a compound activates (agonist), blocks (antagonist), or has no effect on the receptor. Functional assays measure the cellular response following receptor binding. Modern techniques like Bioluminescence and Fluorescence Resonance Energy Transfer (BRET and FRET) have revolutionized this area by allowing real-time monitoring of protein-protein interactions in living cells.[6][7]
These assays are self-validating systems; for instance, a BRET-based β-arrestin recruitment assay directly measures a key step in GPCR desensitization. An agonist-induced increase in the BRET signal between a receptor-fused luciferase and a YFP-fused β-arrestin provides direct evidence of receptor activation and subsequent engagement with the signaling machinery.[8][9] This provides a dynamic readout of a compound's efficacy and allows for the characterization of biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[9]
The Targets: GPCR Signaling Pathways
Substituted piperazines frequently target GPCRs that modulate key neurotransmitters like dopamine and serotonin. These receptors initiate intracellular signaling cascades upon activation.[10] Understanding these pathways is essential for interpreting binding data. The two principal pathways involve the second messengers cyclic AMP (cAMP) and phosphatidylinositol.[11]
cAMP Pathway : Mediated by Gαs (stimulatory) and Gαi (inhibitory) proteins. Gαs activates adenylyl cyclase, increasing cAMP levels, while Gαi inhibits it.[10][12]
Phosphatidylinositol Pathway : Mediated by Gαq proteins. This pathway activates phospholipase C (PLC), which cleaves PIP₂ into IP₃ and DAG, leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[11][13]
The diagram below outlines these canonical GPCR signaling cascades.
The affinity and selectivity of piperazine derivatives are highly dependent on the nature and position of substituents. The following table summarizes the binding affinities (Kᵢ, nM) of representative substituted piperazines at key CNS targets. This data, compiled from various studies, highlights the chemical diversity and resulting pharmacological profiles.
Note: DAT = Dopamine Transporter, SERT = Serotonin Transporter. Values are indicative and can vary based on assay conditions.
Structure-Activity Relationship (SAR) Analysis
The data presented in the table reveals several key SAR trends that are critical for rational drug design.
Aryl Group Substitution : The nature of the aromatic ring attached to the N1 position of the piperazine is a major determinant of affinity and selectivity. For instance, in arylpiperazines, dichlorophenyl substitution can confer high affinity for 5-HT₁ₐ receptors.[15] Docking studies suggest that this aryl ring often engages in edge-to-face π-π stacking interactions with aromatic residues like phenylalanine and tryptophan within the receptor's binding pocket.[5]
Indole Moiety Modifications : For compounds targeting the serotonin transporter (SERT), substitutions on the indole ring are crucial. The introduction of electron-withdrawing groups, such as a cyano or fluoro group at the 5-position, significantly enhances affinity for SERT, as seen in the case of Vilazodone.[16] This suggests a specific electronic interaction within the transporter's binding site.
N4-Substituent and Selectivity : The substituent on the N4 nitrogen often dictates selectivity between receptor subtypes. In the N-phenylpiperazine series, elaborate benzamide side chains can be optimized to achieve remarkable selectivity for the D₃ dopamine receptor over the highly homologous D₂ subtype.[17][18] This is often achieved by designing moieties that can access a secondary, or "bitopic," binding pocket present in the D₃ receptor but not D₂.[18]
Conformational Rigidity : Introducing conformational constraints, such as by using bridged piperazine scaffolds (e.g., diazabicyclooctanes), can significantly impact binding. While sometimes leading to decreased affinity by locking the molecule in a non-optimal conformation, it can also enhance selectivity by reducing binding to off-targets.[19] For instance, replacing a flexible piperazine with a more rigid structure can drastically alter the selectivity profile between the dopamine and serotonin transporters.[19]
Conclusion
Substituted piperazines remain a highly fruitful scaffold for the development of CNS-active agents. A thorough understanding of their receptor binding profiles, grounded in robust experimental data, is essential for advancing drug discovery programs. By systematically exploring the structure-activity relationships through techniques like competitive radioligand binding and functional BRET/FRET assays, researchers can rationally design next-generation ligands with improved potency, selectivity, and desired functional outcomes. The interplay between the aryl substituent, the N4-side chain, and the conformational flexibility of the piperazine core provides a rich chemical space for optimization, promising the development of more effective and safer therapeutics for a range of neurological and psychiatric disorders.
References
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Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. Montana Molecular. Available at: [Link]
G protein-coupled receptor signaling pathway. CUSABIO. Available at: [Link]
Synthesis and Structure-Activity Relationship in a Class of Indolebutylpiperazines as Dual 5-HT1A Receptor Agonists and Serotonin Reuptake Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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GPCRs (G Protein Coupled Receptors): A Guide. Assay Genie. Available at: [Link]
G Protein-coupled Receptors Signaling Pathway. Sino Biological. Available at: [Link]
BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues. Frontiers in Endocrinology. Available at: [Link]
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. Available at: [Link]
Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. Scientia Pharmaceutica. Available at: [Link]
Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]
G-Protein-Coupled Receptors Signaling to MAPK/Erk Pathway. Boster Bio. Available at: [Link]
Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interact. Berthold Technologies. Available at: [Link]
Certain 1,4-disubstituted aromatic piperidines and piperazines with extreme selectivity for the dopamine D4 receptor interact with a common receptor microdomain. Molecular Pharmacology. Available at: [Link]
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Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Structure−Activity Relationships for the Binding of Arylpiperazines and Arylbiguanides at 5-HT3 Serotonin Receptors. Journal of Medicinal Chemistry. Available at: [Link]
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Protocol Exchange. Available at: [Link]
Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Medicinal Chemistry Letters. Available at: [Link]
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Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. Available at: [Link]
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Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology. Available at: [Link]
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Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Available at: [Link]
Exploring the Importance of Piperazine N-Atoms for σ2 Receptor Affinity and Activity in a Series of Analogs of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). Journal of Medicinal Chemistry. Available at: [Link]
Synthesis and transporter binding properties of bridged piperazine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]. Journal of Medicinal Chemistry. Available at: [Link]
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Operational Guide: Safe Disposal of 1-Ethyl-3-(4-methylphenyl)piperazine
Executive Summary & Chemical Characterization 1-Ethyl-3-(4-methylphenyl)piperazine is a substituted piperazine derivative often utilized as a building block in pharmaceutical synthesis or as a research chemical. Unlike c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Characterization
1-Ethyl-3-(4-methylphenyl)piperazine is a substituted piperazine derivative often utilized as a building block in pharmaceutical synthesis or as a research chemical. Unlike common solvents, this compound presents specific "silent" hazards—specifically sensitization and potential corrosivity—that require a disposal strategy distinct from general organic waste.
This guide moves beyond generic "throw it in the bin" advice. It establishes a containment-first workflow designed to protect personnel from the sensitization risks inherent to piperazine motifs while ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards.
Chemical Profile & Hazard Assessment
Note: Specific data for this isomer is limited; values below are extrapolated from structural analogs (e.g., 1-Ethylpiperazine, N-Methylpiperazine) based on the Precautionary Principle.
Property
Value / Classification
Operational Implication
Functional Group
Secondary/Tertiary Amine
High Basicity (pKa ~9.0–9.8). Incompatible with acids and oxidizers.
Physical State
Solid (typically) or Viscous Oil
Dust generation is a primary exposure vector during disposal.
Primary Hazard
Corrosive / Sensitizer
Can cause chemical burns and respiratory sensitization (asthma-like symptoms).[1]
RCRA Code
D002 (Corrosive)
If pH ≥ 12.5 in aqueous solution.[2] Otherwise, classify as Toxic Organic .
Flash Point
> 100°C (Estimated)
Combustible but not Flammable (D001) unless in solvent.
Pre-Disposal Stabilization & Segregation
The Core Directive: Never dispose of piperazines directly into "General Organic" waste streams without verifying pH compatibility. The basic nitrogen atoms can react exothermically with acidic waste, causing container pressurization.
A. The Segregation Rule
Store waste containing this compound in a dedicated stream labeled "Alkaline Organic Waste" or "Amine-Containing Waste."
Storage: Store in the "Base/Alkaline" cabinet until pickup.
Scenario B: Disposal of Reaction Mixtures (Liquid)
Use this protocol for mother liquors or reaction solvents.
Characterize the Solvent: Determine if the carrier solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Ethyl Acetate, Methanol).
pH Check: Verify the pH of the mixture.
If Acidic: The amine is likely protonated (salt form). It is safer but still toxic.
If Basic: It is in free-base form. Strictly segregate from acid waste.
Bulking: Pour into the appropriate carboy (e.g., "Non-Halogenated Basic Organic").
Log It: Record the volume and concentration on the carboy log sheet immediately.
Emergency Spill Response (Disposal Context)
Spills during waste transfer are the most common accident vector. Because piperazines are sensitizers, inhalation containment is the priority.
Figure 2: Immediate response workflow for solid or liquid spills.[3]
Decontamination Mix:
For final surface cleaning after a spill, use a 1-2% Acetic Acid solution . The acid protonates the piperazine nitrogen, rendering it water-soluble and less volatile, allowing for easier cleanup with paper towels. Dispose of these towels as hazardous solid waste.
Regulatory Verification
Before final disposal, verify the status of the specific isomer:
US EPA (RCRA): While not explicitly P- or U-listed, it defaults to D002 (Corrosive) if the pH is high, or D001 (Ignitable) if in a flammable solvent.
DEA (United States): Check if the specific isomer is considered a controlled substance analog (related to BZP - Benzylpiperazine). If it is an analog intended for human consumption, it falls under the Federal Analogue Act. For pure research use, standard chemical disposal applies, but witnessed destruction is best practice to prevent diversion.
References
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[5] [Link]]
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Piperazine. NJ.gov. [Link]